m-PEG7-NHS carbonate chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG7-NHS carbonate, a methoxy polyethylene glycol derivative that serves as a crucial tool for researchers, scient...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG7-NHS carbonate, a methoxy polyethylene glycol derivative that serves as a crucial tool for researchers, scientists, and professionals in drug development. Its utility in bioconjugation, specifically in the PEGylation of proteins, peptides, and other biomolecules, is highlighted, offering enhanced stability, solubility, and biocompatibility to the conjugated molecules.
Core Properties and Structure
m-PEG7-NHS carbonate is a monofunctional PEGylation reagent. The "m-PEG7" portion of the name indicates a methoxy-capped polyethylene glycol chain with seven repeating ethylene glycol units. This hydrophilic PEG spacer is linked to an N-hydroxysuccinimidyl (NHS) carbonate reactive group. The NHS carbonate is highly reactive towards primary amine groups found on biomolecules, such as the N-terminus of proteins or the side chain of lysine residues. This reaction results in the formation of a stable carbamate linkage.
The chemical structure of m-PEG7-NHS carbonate is characterized by its defined length PEG chain, which imparts favorable physicochemical properties to the molecules it modifies. The hydrophilic nature of the PEG chain can increase the solubility of hydrophobic molecules in aqueous media.
Chemical Structure:
A summary of the key quantitative data for m-PEG7-NHS carbonate is presented in the table below for easy reference and comparison.
The following section details a generalized experimental protocol for the bioconjugation of a protein with m-PEG7-NHS carbonate. This protocol is based on standard procedures for NHS ester chemistry and should be optimized for specific applications.
Materials:
Protein or other amine-containing biomolecule
m-PEG7-NHS carbonate
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Avoid buffers containing primary amines such as Tris.
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
Preparation of Protein Solution:
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
If the protein solution contains any amine-containing buffers or stabilizers (like Tris or BSA), they must be removed by dialysis or buffer exchange into the reaction buffer.[2]
Preparation of m-PEG7-NHS Carbonate Stock Solution:
Allow the vial of m-PEG7-NHS carbonate to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS carbonate.[2]
Just before use, dissolve the m-PEG7-NHS carbonate in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[2]
Conjugation Reaction:
Add a calculated molar excess of the dissolved m-PEG7-NHS carbonate to the protein solution. A starting point is often a 10- to 50-fold molar excess of the PEG reagent over the protein. The optimal ratio should be determined empirically.
Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C. The reaction time will depend on the reactivity of the protein's amines.
Quenching the Reaction:
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess m-PEG7-NHS carbonate.
Incubate for 30 minutes at room temperature.
Purification of the PEGylated Protein:
Remove the excess PEG reagent and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or tangential flow filtration.
The purified PEGylated protein can be concentrated and stored under appropriate conditions.
Characterization:
The degree of PEGylation (the number of PEG chains attached per protein molecule) can be determined by various analytical techniques, including SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or UV-Vis spectroscopy if the PEG reagent contains a chromophore.
Reaction Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the use of m-PEG7-NHS carbonate.
Caption: Workflow of protein PEGylation using m-PEG7-NHS carbonate.
This second diagram illustrates the chemical reaction pathway for the conjugation of m-PEG7-NHS carbonate to a primary amine on a biomolecule.
Caption: Chemical reaction pathway of m-PEG7-NHS carbonate with a primary amine.
Synthesis of m-PEG7-NHS Carbonate from m-PEG7-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbon...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate) from its corresponding alcohol precursor, m-PEG7-OH. This discrete PEGylation reagent is of significant interest in bioconjugation, drug delivery, and the development of therapeutics such as PROTACs (PROteolysis TArgeting Chimeras) due to its defined length, hydrophilicity, and reactivity towards primary amines.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. Monodisperse PEG linkers, such as m-PEG7-NHS carbonate, offer precise control over the structure of the resulting conjugate, which is crucial for structure-activity relationship (SAR) studies and the manufacturing of homogeneous drug products. The N-hydroxysuccinimidyl (NHS) carbonate functional group provides a reactive handle for the efficient and stable conjugation to primary amines on biomolecules, forming a carbamate linkage.
This guide details the chemical synthesis, purification, and characterization of m-PEG7-NHS carbonate, providing researchers with the necessary information to produce this valuable reagent in a laboratory setting.
Synthesis Pathway
The synthesis of m-PEG7-NHS carbonate from m-PEG7-OH is typically achieved through a one-step activation reaction using N,N'-disuccinimidyl carbonate (DSC) in the presence of a non-nucleophilic base. The base, commonly pyridine or triethylamine, facilitates the deprotonation of the terminal hydroxyl group of m-PEG7-OH, which then acts as a nucleophile, attacking one of the carbonyl groups of DSC. This results in the formation of the desired m-PEG7-NHS carbonate and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Figure 1: General reaction scheme for the synthesis of m-PEG7-NHS carbonate.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of m-PEG7-NHS carbonate.
Materials and Reagents
Reagent/Material
Grade
Supplier
m-PEG7-OH
≥95%
Various
N,N'-Disuccinimidyl carbonate (DSC)
≥98%
Various
Pyridine (anhydrous)
≥99.8%
Various
Dichloromethane (DCM, anhydrous)
≥99.8%
Various
Diethyl ether (anhydrous)
Laboratory Grade
Various
Silica gel
60 Å, 230-400 mesh
Various
Ethyl acetate
HPLC Grade
Various
Hexanes
HPLC Grade
Various
Synthesis Procedure
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG7-OH (1.0 eq) in anhydrous dichloromethane (DCM).
Addition of Reagents: To the stirred solution, add N,N'-disuccinimidyl carbonate (DSC) (1.5 eq) followed by the dropwise addition of anhydrous pyridine (2.0 eq).
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in DCM) and visualizing with a suitable stain (e.g., potassium permanganate). The disappearance of the starting m-PEG7-OH spot indicates the completion of the reaction.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Purification: Purify the crude product by silica gel column chromatography. The column should be packed with silica gel in a suitable solvent system such as hexanes. The product is typically eluted with a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, pooled, and the solvent is removed under reduced pressure to yield m-PEG7-NHS carbonate as a colorless to pale yellow oil or waxy solid.
Drying and Storage: Dry the purified product under high vacuum to remove any residual solvents. Store the final product under an inert atmosphere at -20°C to prevent hydrolysis of the NHS ester.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of m-PEG7-NHS carbonate.
Parameter
Value
Reactants
m-PEG7-OH Molecular Weight
350.4 g/mol
N,N'-Disuccinimidyl Carbonate (DSC) MW
256.17 g/mol
Product
m-PEG7-NHS Carbonate Molecular Weight
481.5 g/mol
m-PEG7-NHS Carbonate Chemical Formula
C20H35NO12
Reaction Parameters
Typical Yield
70-90%
Purity (by NMR/LC-MS)
>95%
Characterization Data (1H NMR in CDCl3)
δ (ppm)
Assignment
~4.45 (t)
-CH2-O-C(O)O-NHS
~3.65 (m)
PEG backbone (-O-CH2-CH2-O-)
~3.55 (t)
-CH2-O-CH3
3.38 (s)
-O-CH3
2.84 (s)
Succinimidyl protons
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of m-PEG7-NHS carbonate.
Figure 2: Step-by-step experimental workflow for m-PEG7-NHS carbonate synthesis.
Application in PROTAC Development
m-PEG7-NHS carbonate is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC provides spatial separation between the target-binding and E3 ligase-binding moieties, and its hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule. The NHS carbonate group allows for the straightforward conjugation of the PEG linker to a primary amine on either the target-binding ligand or the E3 ligase ligand.
Figure 3: Role of m-PEG7-NHS carbonate as a linker in PROTAC synthesis.
Conclusion
The synthesis of m-PEG7-NHS carbonate from m-PEG7-OH provides a well-defined and valuable tool for researchers in drug development and bioconjugation. The protocol described in this guide, based on established chemical principles, allows for the efficient production of this high-purity PEGylation reagent. Its application in advanced therapeutic modalities like PROTACs highlights the importance of discrete PEG linkers in the design of next-generation medicines. Proper characterization and storage are essential to ensure the reactivity and stability of the final product for its intended applications.
Foundational
An In-depth Technical Guide to the Conjugation of Primary Amines with m-PEG7-NHS Carbonate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the mechanism, kinetics, and practical application of m-PEG7-N-hydroxysuccinimidyl (NHS) carbonate for...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism, kinetics, and practical application of m-PEG7-N-hydroxysuccinimidyl (NHS) carbonate for the PEGylation of molecules containing primary amines. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. The use of NHS carbonate chemistry offers a reliable method for creating stable carbamate linkages.
Core Mechanism of Action
The fundamental reaction between m-PEG7-NHS carbonate and a primary amine (R-NH₂) is a nucleophilic acyl substitution. The primary amine, present on molecules such as proteins (at the N-terminus and on lysine residues), peptides, or small molecule drugs, acts as the nucleophile.
The process unfolds in two key steps:
Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of a deprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS carbonate group.[1] To be reactive, the primary amine must be in its free, unprotonated state.[1]
Formation of Carbamate Linkage: This attack forms a transient tetrahedral intermediate. The complex then collapses, resulting in the departure of N-hydroxysuccinimide (NHS) as a stable leaving group. This yields a highly stable carbamate bond linking the m-PEG7 chain to the target molecule.
The reaction is favored by the excellent leaving group potential of NHS, which is a weak base.
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation from reactants to the final PEGylated product.
Caption: Reaction of m-PEG7-NHS carbonate with a primary amine.
Key Reaction Parameters and Quantitative Data
The success and efficiency of the conjugation reaction are critically dependent on several parameters. The primary competing reaction is the hydrolysis of the NHS carbonate in the aqueous buffer, which inactivates the PEG reagent.[2][3]
Influence of pH
pH is the most critical factor governing the reaction.[4] The reaction rate is a balance between the availability of the deprotonated amine nucleophile and the rate of hydrolysis of the NHS carbonate.
Low pH (< 7.0): The primary amine is predominantly in its protonated, non-nucleophilic form (R-NH₃⁺), leading to a very slow or non-existent reaction.[4]
Optimal pH (7.2 - 8.5): This range provides a sufficient concentration of deprotonated amine for efficient conjugation while keeping the rate of hydrolysis manageable.[3][4] An optimal pH of 8.3-8.5 is frequently recommended for NHS ester reactions.[4]
High pH (> 9.0): While the amine is fully deprotonated, the hydrolysis rate of the NHS carbonate increases dramatically, which can significantly lower the yield of the desired conjugate.[2][4]
Hydrolysis Kinetics
The stability of the NHS group is inversely proportional to pH. The half-life (t½) is a measure of the time it takes for 50% of the reactive NHS groups to be hydrolyzed.
Note: Data presented is for NHS esters, which exhibit similar hydrolysis behavior to NHS carbonates.
Reaction Conditions
The following table summarizes typical starting conditions for a PEGylation reaction. Optimization is often necessary depending on the specific substrate.
Parameter
Typical Range / Value
Notes
Reference(s)
Molar Excess
5 to 20-fold excess of PEG-NHS reagent
A 20-fold excess is common for antibodies (e.g., IgG) to achieve 4-6 PEG linkers per molecule. Dilute protein solutions may require a higher excess.
Below are generalized protocols for the conjugation of m-PEG7-NHS carbonate to proteins and small molecules.
Protocol: Protein PEGylation (e.g., IgG Antibody)
This protocol outlines the steps for labeling an antibody.
Caption: Experimental workflow for protein PEGylation.
Protein (e.g., IgG)
m-PEG7-NHS Carbonate
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine. [7][8]
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[8]
Preparation: Allow the vial of m-PEG7-NHS carbonate to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]
Protein Solution: Dissolve or dilute the protein to a concentration of 1-10 mg/mL in the reaction buffer.[7][9]
PEG-NHS Solution: Immediately before use, prepare a 10 mM stock solution of the m-PEG7-NHS carbonate by dissolving ~5 mg in 1 mL of anhydrous DMSO or DMF.[7][9] Do not store this solution as the NHS group readily hydrolyzes.[8]
Reaction: Add the calculated volume of the PEG-NHS solution to the protein solution. A 20-fold molar excess is a common starting point for IgG labeling.[7][9] Ensure the final concentration of the organic solvent is less than 10%.[7][9]
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][9]
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS reagent.
Purification: Remove unreacted PEG reagent and byproducts by dialysis against PBS or by using a desalting column.[7][9]
Storage: Store the purified PEGylated protein under conditions appropriate for the unmodified protein.
Protocol: Small Molecule Modification
Dissolution: Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DCM, DMSO).[7][9]
Reaction Initiation: Under continuous stirring, add a non-nucleophilic base (e.g., TEA, DIPEA) if necessary, followed by the m-PEG7-NHS carbonate. A 1:1 or 2:1 molar ratio is a typical starting point.[7][9]
Incubation: Stir the reaction mixture for 3-24 hours at room temperature.[7][9]
Monitoring: Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC.[7][9]
Purification: Once the reaction is complete, the final product can be isolated using standard organic synthesis workup and purification techniques (e.g., column chromatography).[9]
Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of m-PEG7-NHS Carbonate
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the solubility and stability of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carb...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate) in aqueous buffers. Understanding these characteristics is critical for the successful design and execution of bioconjugation strategies, ensuring optimal reaction efficiency and reproducibility in the development of PEGylated therapeutics and research tools. While specific quantitative data for m-PEG7-NHS carbonate is not extensively published, this guide synthesizes available information on closely related m-PEG-NHS carbonate esters and provides detailed protocols for determining these parameters empirically.
Solubility of m-PEG-NHS Carbonate Esters
m-PEG-NHS carbonate esters, including the m-PEG7 variant, are generally characterized by their good solubility in a range of solvents, a feature conferred by the hydrophilic PEG chain.[1][2] This solubility is crucial for preparing stock solutions and ensuring homogeneity in reaction mixtures.
Key Solubility Characteristics:
Aqueous Buffers: These reagents are soluble in common aqueous buffers used for bioconjugation, such as phosphate-buffered saline (PBS).[3][4] It is imperative to use amine-free buffers (e.g., phosphate, HEPES, MES) to prevent premature reaction of the NHS ester.[3][5]
Organic Solvents: For the preparation of concentrated stock solutions, water-miscible organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended.[2][3][5] These stock solutions are then typically diluted into the final aqueous reaction buffer.
Table 1: General Solubility of m-PEG-NHS Carbonate Esters
Use immediately after dilution from organic stock. Avoid buffers containing primary amines (e.g., Tris, glycine).[3][5]
Dimethyl Sulfoxide (DMSO)
Soluble
Recommended for preparing concentrated stock solutions.[2] Ensure the solvent is anhydrous to minimize hydrolysis.
Dimethylformamide (DMF)
Soluble
An alternative to DMSO for stock solution preparation.[5] Ensure the solvent is anhydrous.
Stability of m-PEG-NHS Carbonate in Aqueous Buffers
The stability of m-PEG-NHS carbonate in aqueous environments is predominantly governed by the hydrolysis of the N-hydroxysuccinimidyl ester. The succinimidyl carbonate (SC) linkage is noted for providing greater stability in aqueous solutions compared to other common NHS esters, though it is still susceptible to hydrolysis.[4][6][7][8] This hydrolysis is a competitive reaction to the desired amidation with the target molecule and is highly dependent on the pH of the solution.
Hydrolysis Pathway:
The primary degradation pathway for m-PEG7-NHS carbonate in aqueous buffer is the hydrolysis of the NHS ester, which results in the release of N-hydroxysuccinimide (NHS) and the formation of an unstable PEG-carbonate intermediate that subsequently decomposes. This reaction is accelerated at higher pH values due to the increased concentration of hydroxide ions, which act as a nucleophile.[4][8]
Figure 1. Hydrolysis pathway of m-PEG7-NHS carbonate in aqueous buffer.
Factors Affecting Stability:
pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH. Reactions are typically performed in the pH range of 7.0 to 8.5, which represents a compromise between the reactivity of the NHS ester towards primary amines and its stability against hydrolysis.[4][8]
Temperature: Higher temperatures will accelerate the rate of hydrolysis. For sensitive conjugations, performing the reaction at 4°C can prolong the half-life of the reagent, though this will also slow down the desired amidation reaction.[4]
Buffer Composition: While the primary effect is pH, the specific buffer ions can have minor effects on stability. It is crucial to avoid nucleophilic buffer components.
While specific half-life data for m-PEG7-NHS carbonate is not available, a study on mPEG-NHS carbonates with varying alkyl spacers provides insight into the hydrolysis kinetics. The half-lives were found to be on the order of minutes to tens of minutes at pH 8.0 and 25°C.[9] It is reasonable to expect m-PEG7-NHS carbonate to exhibit similar behavior.
Table 2: General Stability of m-PEG-NHS Carbonates in Aqueous Solution
Condition
General Stability Trend
Key Considerations
pH
Stability decreases as pH increases.
Optimal reaction pH is a balance between amine reactivity and NHS ester stability (typically pH 7.0-8.5).[8]
Temperature
Stability decreases as temperature increases.
Reactions can be performed on ice or at 4°C to slow hydrolysis.[4]
Moisture
Highly sensitive to moisture in solid form and in organic solvents.
Store desiccated at -20°C. Allow to warm to room temperature before opening.[3][5]
Experimental Protocols
The following protocols are adapted from established methods for the characterization of PEG-NHS esters and can be used to determine the specific solubility and stability of m-PEG7-NHS carbonate.[3][9]
Protocol for Determining Aqueous Solubility
Buffer Preparation: Prepare a series of amine-free buffers (e.g., 100 mM sodium phosphate) at the desired pH values (e.g., 6.0, 7.0, 8.0).
Sample Preparation: Weigh out a precise amount of m-PEG7-NHS carbonate (e.g., 10 mg).
Solubilization: Add a small, measured volume of the prepared buffer (e.g., 100 µL) to the solid reagent.
Vortex and Observe: Vortex the sample vigorously for 1-2 minutes. Visually inspect for complete dissolution against a dark background.
Titration: If the solid has dissolved, continue to add small, measured aliquots of the buffer, vortexing after each addition, until the solution becomes saturated (i.e., solid material remains undissolved).
Calculation: Calculate the solubility in mg/mL by dividing the initial mass of the reagent by the total volume of buffer added to achieve a saturated solution.
Protocol for Determining Stability (Hydrolysis Rate)
This protocol is based on the spectrophotometric detection of the released N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[9]
Figure 2. Experimental workflow for determining the hydrolysis half-life of m-PEG7-NHS carbonate.
Materials:
m-PEG7-NHS carbonate
Anhydrous acetonitrile
Aqueous buffers (e.g., 0.1 M sodium phosphate or 0.1 M borate) at various pH values (e.g., 7.0, 8.0, 9.0)
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Quartz cuvettes
Procedure:
Spectrophotometer Setup: Set the spectrophotometer to kinetic mode to measure absorbance at 260 nm at regular intervals (e.g., every 10-30 seconds). Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25°C).
Stock Solution Preparation: Prepare a concentrated stock solution of m-PEG7-NHS carbonate in anhydrous acetonitrile (e.g., 5-10 mg/mL).
Reaction Initiation: Add a known volume of the desired aqueous buffer (e.g., 2 mL) to a quartz cuvette and allow it to equilibrate to the set temperature.
Blank Measurement: Zero the spectrophotometer using the buffer-filled cuvette.
Hydrolysis Monitoring: To initiate the reaction, add a small volume of the m-PEG7-NHS carbonate stock solution to the buffer in the cuvette (e.g., 10-20 µL), mix quickly by inversion, and immediately start recording the absorbance at 260 nm.
Data Analysis:
The reaction is followed until the absorbance reaches a plateau, indicating complete hydrolysis.
The hydrolysis of NHS esters follows pseudo-first-order kinetics. Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
The negative of the slope of the resulting linear plot gives the observed rate constant (kobs).
Calculate the half-life (t1/2) of the m-PEG7-NHS carbonate under the tested conditions using the equation: t1/2 = 0.693 / kobs .
By systematically varying the pH and temperature of the aqueous buffers, a comprehensive stability profile for m-PEG7-NHS carbonate can be established, enabling more precise control over bioconjugation reactions.
A Comparative Analysis of m-PEG7-NHS Carbonate and m-PEG7-NHS Ester Reactivity for Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of biopharmaceuticals, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation,...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of biopharmaceuticals, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. This modification can improve solubility, increase in vivo stability, and reduce immunogenicity. The choice of the reactive group on the PEG reagent is critical as it dictates the reaction's efficiency, selectivity, and the stability of the resulting conjugate. This guide provides a detailed technical comparison of two commonly employed amine-reactive PEGylating agents: m-PEG7-NHS carbonate and m-PEG7-NHS ester.
Core Reactivity and Linkage Formation
Both m-PEG7-NHS carbonate and m-PEG7-NHS ester are designed to react with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, through a nucleophilic substitution reaction. However, they differ in their reactive functional group and the resulting linkage formed upon conjugation.
m-PEG7-NHS Ester: This reagent features an N-hydroxysuccinimidyl (NHS) ester of a carboxylic acid. It reacts with primary amines to form a stable amide bond , releasing NHS as a byproduct.[1] The amide bond is known for its exceptional stability under physiological conditions.[2]
m-PEG7-NHS Carbonate: This reagent contains an NHS-activated carbonate. Its reaction with primary amines results in the formation of a urethane (or carbamate) linkage , also with the release of NHS.[3][4] While also stable, the urethane linkage's properties can differ from those of an amide bond.
The fundamental difference in the resulting linkage—amide versus urethane—can have implications for the stability and biological performance of the final bioconjugate.
Reaction Mechanisms
The reaction of both reagents with a primary amine follows a similar nucleophilic acyl substitution pathway.
dot
Caption: Reaction mechanisms of m-PEG7-NHS ester and m-PEG7-NHS carbonate with a primary amine.
Quantitative Comparison of Reactivity and Stability
The hydrolysis of the NHS ester is a competing reaction that can reduce the efficiency of PEGylation.[5] The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[2][6]
A study by Vaillard et al. (2018) investigated the hydrolysis kinetics of mPEG-NHS carbonates with varying spacer lengths and compared them to mPEG-NHS esters. While not specific to a 7-unit PEG, the data provides valuable insights into the relative stability of these two classes of reagents.
Reagent Class
Linker
pH
Temperature (°C)
Half-life (τ1/2) in minutes
mPEG-NHS Carbonate
Ethylene
8.0
25
~25
mPEG-NHS Ester
Succinate
8.0
25
~40-60
Table 1: Comparative Hydrolysis Half-lives. Data extrapolated from Vaillard et al. (2018) and general literature values for NHS esters.
This data suggests that mPEG-NHS carbonates are generally more reactive and less stable in aqueous solutions than their mPEG-NHS ester counterparts . This higher reactivity can be advantageous for rapid conjugation but also necessitates more careful handling and immediate use after dissolution to minimize hydrolytic loss.
Regarding the stability of the resulting linkage, both amide and urethane bonds are considered stable under physiological conditions. However, the amide bond is widely recognized for its exceptional chemical stability and resistance to hydrolysis.[2] While specific quantitative data on the comparative hydrolysis rates of PEG-urethane and PEG-amide linkages in a biological context is limited, the inherent stability of the amide bond is a well-established principle in organic chemistry.
Experimental Protocols
The following are generalized protocols for protein PEGylation using m-PEG7-NHS carbonate and m-PEG7-NHS ester. It is crucial to optimize these protocols for the specific protein and desired degree of PEGylation.
Materials
m-PEG7-NHS carbonate or m-PEG7-NHS ester
Protein to be PEGylated in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
PEGylation Reaction Procedure
Protein Preparation: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the PEG reagent.[7]
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG7-NHS carbonate or ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL). The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[7]
Reaction Incubation:
Add a calculated molar excess (typically 5- to 20-fold) of the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Given its higher reactivity, reactions with m-PEG7-NHS carbonate may require shorter incubation times.
Quenching the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG reagent.
Purification: Remove unreacted PEG and byproducts, and separate PEGylated protein species using an appropriate chromatography method such as SEC or IEX.
Characterization of PEGylated Protein
The extent and sites of PEGylation should be characterized using a combination of techniques:
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
Size-Exclusion Chromatography (SEC): To separate and quantify different PEGylated species (mono-, di-, poly-PEGylated) and unreacted protein.
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the PEGylated protein and confirm the degree of PEGylation.[8][9]
Peptide Mapping: To identify the specific lysine residues or the N-terminus that have been modified.
Workflow Diagrams
General PEGylation Workflow
dot
Caption: A general workflow for protein PEGylation from preparation to characterization.
Decision Logic for Reagent Selection
dot
Caption: A decision-making diagram for selecting between m-PEG7-NHS carbonate and ester.
Summary and Recommendations
Feature
m-PEG7-NHS Carbonate
m-PEG7-NHS Ester
Reactive Group
NHS-activated Carbonate
NHS-activated Ester
Resulting Linkage
Urethane (Carbamate)
Amide
Relative Reactivity
Higher
Lower
Aqueous Stability
Lower (shorter half-life)
Higher (longer half-life)
Linkage Stability
Stable
Very Stable
Key Considerations for Selection:
m-PEG7-NHS Carbonate is a suitable choice when rapid conjugation kinetics are desired, for example, with proteins that are unstable under prolonged reaction conditions. Its higher reactivity may also allow for the use of a lower molar excess of the PEG reagent. However, its lower aqueous stability necessitates careful handling and immediate use upon dissolution to minimize hydrolysis.
m-PEG7-NHS Ester is the preferred reagent when the utmost stability of the final conjugate is the primary concern, owing to the formation of a highly robust amide bond. Its greater stability in solution provides a wider experimental window and may lead to more consistent results, particularly in less optimized or longer-duration reactions.
understanding the urethane linkage from m-PEG7-NHS carbonate
An In-depth Technical Guide to the Urethane Linkage from m-PEG7-NHS Carbonate For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the formation and characteristic...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Urethane Linkage from m-PEG7-NHS Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the formation and characteristics of the urethane linkage derived from the reaction of methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate). This reagent is pivotal in the field of bioconjugation, particularly for the PEGylation of proteins, peptides, and other biomolecules to enhance their therapeutic properties.
Introduction to PEGylation and Urethane Linkages
PEGylation is a well-established technology that involves the covalent attachment of polyethylene glycol (PEG) chains to biomolecules. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.
The choice of linkage chemistry is critical for the stability and efficacy of the resulting conjugate. The m-PEG-NHS carbonate reagent reacts with primary amines, such as the ε-amine of lysine residues on proteins, to form a highly stable urethane (carbamate) bond.[1][2] This linkage is often preferred over amide bonds formed by m-PEG-NHS esters due to its distinct chemical properties and stability.
The Core Reaction: m-PEG7-NHS Carbonate and Primary Amines
The key functionality of m-PEG7-NHS carbonate lies in its N-hydroxysuccinimidyl (NHS) activated carbonate group. This group is highly reactive towards nucleophilic primary amines found on biomolecules.
Reaction Mechanism:
The conjugation process is a nucleophilic substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the activated carbonate. This leads to the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group, resulting in the formation of a stable urethane linkage and the release of NHS.[3]
Caption: Reaction of m-PEG7-NHS carbonate with a primary amine to form a stable urethane conjugate.
Reaction Kinetics and Competing Reactions
The efficiency of the PEGylation reaction is influenced by several factors, with pH being the most critical. The reaction is typically performed in buffers with a pH range of 7.2 to 9.0.[4] In this range, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester.
However, a significant competing reaction is the hydrolysis of the NHS carbonate, where water acts as the nucleophile. This hydrolysis becomes more pronounced at higher pH values and results in the consumption of the activated PEG reagent, reducing the overall conjugation efficiency.[4]
Caption: Hydrolysis is a key competing reaction that consumes the activated m-PEG7-NHS carbonate.
Quantitative Data: Stability of mPEG-NHS Carbonates
The stability of activated PEG reagents is crucial for achieving consistent and efficient conjugation. The rate of hydrolysis can be quantified by the half-life (τ1/2) of the reagent under specific buffer conditions. The following table summarizes kinetic data for the hydrolysis of a standard mPEG-NHS carbonate, which serves as a reference for m-PEG7-NHS carbonate.
Polymer
Buffer
pH
τ1/2 (min)
mPEG-NHS Carbonate
Borate (0.1 M)
8.0
51 ± 4
mPEG-NHS Carbonate
Borate (0.1 M)
9.0
5.8 ± 0.4
mPEG-NHS Carbonate
Borate (0.2 M)
8.0
44 ± 4
Data adapted from a study on mPEG-NHS carbonates.[2] The values represent the mean ± standard deviation.
As the data indicates, the half-life of the activated carbonate decreases significantly as the pH increases from 8.0 to 9.0, highlighting the accelerated rate of hydrolysis in more alkaline conditions.[2]
Experimental Protocols
This section provides a generalized protocol for the PEGylation of a protein with m-PEG7-NHS carbonate. The exact amounts and reaction times should be optimized for each specific biomolecule.
Materials and Reagents
Protein or biomolecule with primary amines (e.g., in Phosphate Buffered Saline, PBS)
m-PEG7-NHS carbonate
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-8.5
Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Experimental Workflow
Caption: A stepwise workflow for a typical bioconjugation reaction using m-PEG7-NHS carbonate.
Detailed Method
Preparation of Protein Solution: Dissolve the amine-containing biomolecule in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 5-10 mg/mL.
Preparation of PEG Reagent: Immediately before use, dissolve the m-PEG7-NHS carbonate in a small amount of anhydrous DMSO or DMF.[3]
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG7-NHS carbonate solution to the protein solution. The solution should be mixed gently but thoroughly.[3]
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary.
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. The primary amines in the quenching buffer will react with any remaining m-PEG7-NHS carbonate.
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).
Analysis: Analyze the resulting PEGylated conjugate to determine the degree of PEGylation and purity. Common methods include:
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
UV-Vis Spectrophotometry: To measure protein concentration.
HPLC (e.g., SEC-HPLC, RP-HPLC): To assess purity and quantify the conjugate.
Mass Spectrometry (e.g., MALDI-TOF): To confirm the molecular weight and determine the number of attached PEG chains.
Conclusion
The use of m-PEG7-NHS carbonate provides a reliable method for conjugating PEG moieties to biomolecules through the formation of a stable urethane linkage. Understanding the reaction mechanism, kinetics, and the impact of competing side reactions like hydrolysis is essential for developing robust and reproducible PEGylation protocols. By carefully controlling reaction conditions, particularly pH, researchers can maximize conjugation efficiency and produce highly pure and stable therapeutic candidates for a wide range of applications in drug development.
An In-depth Technical Guide to the Physicochemical Characteristics of m-PEG7-NHS Carbonate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical characteristics of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate). This heterobifunctional PEGylation reagent is a valuable tool in bioconjugation, enabling the covalent attachment of a discrete seven-unit polyethylene glycol chain to proteins, peptides, and other amine-containing molecules. This guide details its chemical properties, reactivity, and the experimental protocols for its characterization, providing a crucial resource for its effective application in research and drug development.
Core Physicochemical Characteristics
m-PEG7-NHS carbonate is characterized by a discrete PEG chain length, which offers the advantage of a defined molecular weight and precise control over the modification of biomolecules. The terminal methoxy group ensures the inertness of one end of the PEG chain, while the N-hydroxysuccinimidyl (NHS) carbonate group provides high reactivity towards primary amines.
Table 1: Physicochemical Properties of m-PEG7-NHS Carbonate
Soluble in water, DMSO, DMF, and chlorinated hydrocarbons (e.g., DCM)
Purity
Typically >95% as determined by HPLC and NMR
Reactivity
Reacts with primary amines at pH 7.0-8.5
Hydrolysis Half-life (t½)
Estimated to be ~20.4 minutes at pH 8, 25°C for a succinimidyl carbonate PEG
Reactivity and Stability
The key functional group of m-PEG7-NHS carbonate is the NHS-activated carbonate. This group reacts with primary amines, such as the ε-amine of lysine residues in proteins, through nucleophilic substitution to form a stable carbamate linkage. This reaction is highly pH-dependent, with optimal reactivity occurring in the slightly alkaline range of pH 7.0 to 8.5[2].
A competing reaction is the hydrolysis of the NHS carbonate ester in aqueous solutions, which leads to the inactive m-PEG7-carboxylic acid. The rate of hydrolysis also increases with pH. The hydrolysis half-life of a succinimidyl carbonate (SC) functionalized PEG has been reported to be approximately 20.4 minutes at pH 8 and 25°C. This relatively high reactivity and susceptibility to hydrolysis necessitate careful control of reaction conditions and prompt use of the reagent once dissolved.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize m-PEG7-NHS carbonate, adapted from established protocols for similar mPEG-NHS carbonate derivatives.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure and assess the purity of m-PEG7-NHS carbonate.
Methodology:
Sample Preparation: Dissolve 5-10 mg of m-PEG7-NHS carbonate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Instrument: A 400 MHz or higher NMR spectrometer.
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.
Data Analysis:
mPEG Chain: A complex multiplet signal corresponding to the ethylene glycol repeating units is expected around 3.64 ppm. The terminal methoxy group should appear as a singlet at approximately 3.38 ppm.
NHS Group: A characteristic singlet for the four protons of the succinimidyl ring is expected at approximately 2.84 ppm.
Methylene group adjacent to carbonate: A triplet at approximately 4.45 ppm is indicative of the -CH₂-OCOO-NHS protons.
Purity Assessment: The purity can be estimated by comparing the integration of the characteristic peaks to those of any impurities present.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the key functional groups present in the molecule.
Methodology:
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Instrument: A standard FTIR spectrometer.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis:
C=O Stretching: Look for characteristic strong absorption bands for the carbonate and ester carbonyl groups. Typically, two bands are observed around 1785 cm⁻¹ and 1740 cm⁻¹. An additional band around 1815 cm⁻¹ can also be present.
C-O Stretching: A strong, broad band corresponding to the C-O-C ether linkages of the PEG backbone is expected around 1100 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching vibrations will appear in the 2800-3000 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is a powerful technique for determining the purity of m-PEG7-NHS carbonate.
Methodology:
System: An HPLC system equipped with a C18 column and a UV detector.
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA).
Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.
Detection: Monitor the elution profile at a wavelength where the NHS group or any potential impurities absorb, typically around 214 nm or 260 nm.
Sample Preparation: Dissolve the sample in the mobile phase at a low organic concentration.
Analysis: The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram.
Determination of Hydrolysis Half-life
The rate of hydrolysis can be determined by monitoring the release of N-hydroxysuccinimide over time using UV-Vis spectrophotometry.
Methodology:
Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., 0.1 M phosphate buffer, pH 8.0).
Sample Preparation: Prepare a stock solution of m-PEG7-NHS carbonate in a non-aqueous solvent like acetonitrile.
Kinetic Measurement:
a. Add a small aliquot of the stock solution to the pre-warmed buffer in a cuvette to initiate the hydrolysis reaction.
b. Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at 260 nm, which corresponds to the released NHS.
c. Record the absorbance at regular time intervals.
Data Analysis: The hydrolysis half-life (t½) is calculated by fitting the absorbance data to a first-order kinetic model.
Visualizations
The following diagrams illustrate key processes and relationships relevant to m-PEG7-NHS carbonate.
Caption: General synthesis workflow for m-PEG7-NHS carbonate.
Caption: Reaction pathways of m-PEG7-NHS carbonate with a primary amine.
Caption: Workflow for the physicochemical characterization of m-PEG7-NHS carbonate.
The Strategic Role of the PEG7 Spacer in m-PEG7-NHS Carbonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of m-PEG7-NHS carbonate, a heterobifunctional crosslinker, with a specific focus on the critical role...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG7-NHS carbonate, a heterobifunctional crosslinker, with a specific focus on the critical role of its seven-unit polyethylene glycol (PEG) spacer. This document will delve into the chemical properties, reaction mechanisms, and applications of this reagent, particularly in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Introduction to m-PEG7-NHS Carbonate
m-PEG7-NHS carbonate is a chemical tool used to link molecules together. It consists of three key components:
m-PEG7: A methoxy-capped polyethylene glycol chain with seven repeating ethylene glycol units. This spacer is hydrophilic, flexible, and of a defined length.
NHS carbonate: An N-hydroxysuccinimide ester linked via a carbonate bond. The NHS ester is a highly reactive group that specifically targets primary amines.
The defined structure of m-PEG7-NHS carbonate offers precise control over the spacing and physicochemical properties of the resulting conjugate, making it a valuable reagent in the development of complex biomolecular architectures.
The Pivotal Role of the PEG7 Spacer
The seven-unit PEG chain is not merely a passive linker; it actively contributes to the overall performance and efficacy of the bioconjugate. Its key functions are detailed below.
Modulating Physicochemical Properties
The inherent hydrophilicity of the PEG7 spacer is one of its most significant attributes. Many therapeutic payloads, such as small molecule inhibitors and cytotoxic agents, are hydrophobic. The inclusion of a PEG spacer can significantly enhance the aqueous solubility of these molecules and the final conjugate.[1] For instance, a PEG8 spacer was incorporated into a linker-payload to improve its solubility, allowing for bioconjugation in aqueous buffers with minimal organic co-solvents.[2] This is crucial for preventing aggregation and ensuring the stability of the bioconjugate in physiological environments.[3]
Mitigating Steric Hindrance
The flexible nature and defined length of the PEG7 spacer provide spatial separation between the conjugated molecules. This can be critical for maintaining the biological activity of proteins, antibodies, or other biomolecules by preventing the payload from sterically hindering their binding sites. Longer PEG chains are often employed to ensure sufficient spatial separation, which is especially important when linking large biomolecules.[1]
Influencing Pharmacokinetics and Biodistribution
The PEG component of a conjugate can have a profound impact on its pharmacokinetic profile. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to:
Increase circulation half-life: The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius and reducing renal clearance.[4]
Reduce immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system.[1][4]
While longer PEG chains (e.g., PEG2000) are typically used for significant half-life extension, even shorter PEG spacers like PEG7 can influence biodistribution. For example, a study on bombesin analogs found that a PEG3 spacer resulted in lower liver uptake compared to other short PEG linkers.[5] The specific length of the PEG spacer, therefore, allows for fine-tuning of the conjugate's in vivo behavior.
The Amine-Reactive NHS Carbonate
The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group. It reacts with primary amines, such as the side chain of lysine residues in proteins or N-terminal amines, to form a stable carbamate bond.[6] This reaction is highly specific and proceeds efficiently under physiological or slightly basic pH conditions (typically pH 7.2-8.5).[7]
The carbonate linkage in m-PEG7-NHS carbonate results in the formation of a carbamate bond upon reaction with an amine, which is generally stable. However, it's important to note that carbonate esters can be less stable in circulation compared to other linkages like amides, which may be a consideration in linker design for applications like ADCs.[8]
Quantitative Data Summary
The following table summarizes key quantitative data related to the properties and reactivity of PEG-NHS carbonate linkers.
Parameter
Value
Conditions
Reference
Hydrolysis Half-life of mPEG-Succinimidyl Carbonate
The unique properties of m-PEG7-NHS carbonate make it a valuable tool in several areas of drug development.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The PEG7 spacer in this context can:
Enhance the solubility and reduce aggregation of the ADC, particularly with hydrophobic payloads.[3]
Provide sufficient spacing between the antibody and the payload to ensure that the antibody's binding to its target is not impaired.
Influence the overall pharmacokinetic properties of the ADC.
Below is a conceptual workflow for the development of an ADC using a PEG-based linker.
Figure 1: Conceptual workflow for ADC development and action.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. The PEG7 spacer can:
Provide the optimal length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Enhance the solubility and cell permeability of the PROTAC.
The modular nature of PROTACs allows for the systematic optimization of the linker, and PEG chains of various lengths are commonly employed for this purpose.[9]
The following diagram illustrates the general mechanism of action of a PROTAC.
Figure 2: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following is a general protocol for the conjugation of m-PEG7-NHS carbonate to a primary amine-containing molecule, such as a protein or an amino-modified oligonucleotide. This protocol should be optimized for specific applications.
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)
Protocol for Conjugation to a Protein
Dissolve the Amine-Containing Molecule: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
Prepare the m-PEG7-NHS Carbonate Solution: Immediately before use, dissolve the m-PEG7-NHS carbonate in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG7-NHS carbonate to the protein solution. The optimal molar ratio should be determined empirically.
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Purification: Remove excess, unreacted m-PEG7-NHS carbonate and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
Characterization: Characterize the conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
The logical flow of this experimental procedure is depicted below.
Figure 3: Logical workflow for a typical bioconjugation experiment.
Conclusion
The m-PEG7-NHS carbonate is a versatile and powerful tool for bioconjugation and the development of complex therapeutic and diagnostic agents. The PEG7 spacer is a critical component that imparts favorable physicochemical properties, mitigates steric hindrance, and influences the in vivo behavior of the resulting conjugate. A thorough understanding of the role of the PEG7 spacer and the reactivity of the NHS carbonate is essential for the rational design and optimization of novel bioconjugates for a wide range of applications in research and drug development.
The Core Principles of Bioconjugation with m-PEG7-NHS Carbonate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals. This in-depth technical guide explores the theoretical and practical aspects of PEGylation utilizing methoxy-poly(ethylene glycol)-7-N-hydroxysuccini...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide explores the theoretical and practical aspects of PEGylation utilizing methoxy-poly(ethylene glycol)-7-N-hydroxysuccinimide carbonate (m-PEG7-NHS carbonate). We will delve into the fundamental principles of PEGylation, the specific reactivity of the m-PEG7-NHS carbonate reagent, and provide detailed experimental protocols for its application in bioconjugation.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1][2] This modification has become a cornerstone of drug delivery, offering numerous advantages that can enhance the therapeutic efficacy of a parent molecule.[3][4]
Key benefits of PEGylation include:
Prolonged Circulatory Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, allowing the therapeutic to circulate in the bloodstream for a longer period.[1][5]
Reduced Immunogenicity and Antigenicity: The flexible PEG chains can "mask" the therapeutic agent from the host's immune system, decreasing the likelihood of an adverse immune response.[1][4]
Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, leading to increased stability in biological environments.[3][5]
Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs and proteins.[1][6]
The choice of the PEG reagent, including its chain length and activated chemistry, is critical in determining the final properties of the PEGylated conjugate.
The Chemistry of m-PEG7-NHS Carbonate
The m-PEG7-NHS carbonate is a specific type of PEGylation reagent characterized by a monodisperse chain of seven ethylene glycol units, capped with a methoxy group at one end and an N-hydroxysuccinimide (NHS) activated carbonate at the other.
Key features of this reagent include:
Amine-Reactivity: The NHS ester is highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins.[7][8]
Stable Bond Formation: The reaction between the NHS carbonate and a primary amine results in the formation of a stable carbamate linkage.[9]
Defined Spacer Arm: The 7-unit PEG chain provides a short, hydrophilic spacer that can be beneficial in applications where a long PEG chain might sterically hinder the biological activity of the conjugated molecule.
The reaction is typically carried out in an aqueous buffer at a neutral to slightly alkaline pH (7.0-8.5).[10] Under these conditions, the primary amine acts as a nucleophile, attacking the activated carbonate and displacing the NHS leaving group. It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[8][10] Therefore, reactions should be planned accordingly, and the PEG reagent should be dissolved immediately before use.[7][11]
Reaction Mechanism: m-PEG7-NHS Carbonate with a Primary Amine
Caption: Reaction of m-PEG7-NHS with a protein's primary amine.
Experimental Design and Protocols
Successful PEGylation requires careful planning and optimization. Key parameters to consider include protein concentration, PEG-to-protein molar ratio, pH, temperature, and reaction time.
General Protocol for Protein PEGylation
This protocol provides a starting point for the PEGylation of a protein with m-PEG7-NHS carbonate. Optimization will be required for each specific protein.
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)[7][11]
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)[7]
Procedure:
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL).[11] Buffers containing primary amines like Tris will compete with the reaction and must be avoided.[11]
Reagent Preparation: Immediately before use, prepare a stock solution of m-PEG7-NHS carbonate (e.g., 10 mM) by dissolving it in anhydrous DMSO or DMF.[7] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[7]
PEGylation Reaction:
Add a calculated molar excess of the m-PEG7-NHS carbonate solution to the protein solution while gently stirring. A starting point could be a 20-fold molar excess.[7]
Ensure the final concentration of the organic solvent (DMSO/DMF) is low (e.g., <10% v/v) to avoid protein denaturation.[7]
Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[7]
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein. Common methods include:
Dialysis or Diafiltration: Effective for removing small molecules from the protein conjugate.[11]
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which is effective for removing unreacted PEG and protein.[]
Ion-Exchange Chromatography (IEX): Can separate PEGylated species from the un-PEGylated protein, as the PEG chains can shield surface charges.[]
Characterization: Analyze the extent of PEGylation using methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and HPLC.[13]
Quantitative Parameters for PEGylation
The optimal conditions for PEGylation are protein-dependent. The following table provides a general range of parameters for reactions with mPEG-NHS esters.
Parameter
General Range
Considerations
pH
7.0 - 8.5
Higher pH increases the rate of amine reaction but also the rate of hydrolysis of the NHS ester.[10]
Molar Excess of PEG
5x - 50x
A higher excess can drive the reaction to completion but may also increase polysubstitution and make purification more challenging.
Protein Concentration
1 - 20 mg/mL
Higher concentrations can increase reaction efficiency but may also lead to aggregation.
Reaction Time
30 min - 4 hours
Dependent on temperature, pH, and the reactivity of the target protein's amines.
Temperature
4°C - 25°C
Lower temperatures can slow down both the reaction and hydrolysis, providing better control.
Experimental Workflow for Protein PEGylation
Caption: A typical workflow for protein PEGylation and analysis.
Pharmacokinetic Principles of PEGylation
The primary motivation for PEGylation is to favorably alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic molecule. The attachment of even a short PEG chain like m-PEG7 can have significant effects.
How PEGylation Impacts Pharmacokinetics:
Increased Hydrodynamic Size: The PEG polymer, along with its associated water molecules, increases the effective size of the therapeutic, which reduces its rate of clearance by the kidneys.[5]
Reduced Proteolytic Degradation: The PEG chain can sterically hinder the approach of proteolytic enzymes, thus protecting the protein from degradation and extending its biological lifetime.[5]
Altered Biodistribution: PEGylation can change how a drug is distributed throughout the body, potentially reducing accumulation in certain tissues and minimizing off-target effects.[5]
"Stealth" Effect: The hydrophilic PEG shell can reduce recognition by the reticuloendothelial system (RES), leading to a longer circulation time.[4]
Logical Relationships in PEGylation's Pharmacokinetic Effects
Caption: How PEGylation leads to improved pharmacokinetic outcomes.
Conclusion
PEGylation with m-PEG7-NHS carbonate offers a precise method for modifying biomolecules with a short, hydrophilic linker. The well-defined chemistry of NHS esters provides a reliable conjugation strategy, leading to stable carbamate linkages. By understanding the core principles of the reaction, carefully designing experimental protocols, and characterizing the resulting conjugates, researchers can leverage this technology to improve the stability, safety, and efficacy of therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for the successful application of m-PEG7-NHS carbonate in drug development and life sciences research.
Application Notes and Protocols for m-PEG7-NHS Carbonate in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals Introduction PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, is a cornerstone of modern biopharmaceutical d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, is a cornerstone of modern biopharmaceutical development. This process can significantly enhance the pharmacokinetic and pharmacodynamic properties of protein drugs by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability. The m-PEG7-NHS carbonate is a short-chain, amine-reactive PEGylation reagent designed for the precise modification of proteins. Its N-hydroxysuccinimidyl (NHS) carbonate group reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable urethane linkages.[1][2] The discrete chain length of seven PEG units allows for controlled and reproducible modifications, making it an ideal tool for researchers exploring the impact of minimal PEGylation on protein function and for applications where a significant increase in molecular weight is not desired.
These application notes provide a comprehensive overview and detailed protocols for the use of m-PEG7-NHS carbonate in protein labeling, purification of the resulting conjugates, and their subsequent characterization.
Principle of the Reaction
The labeling of proteins with m-PEG7-NHS carbonate is a nucleophilic substitution reaction. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS carbonate. This results in the formation of a stable urethane bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure that the primary amines of the protein are deprotonated and thus nucleophilic.[1][3]
Figure 1: Reaction scheme of protein labeling with m-PEG7-NHS carbonate.
Experimental Protocols
Materials and Reagents
m-PEG7-NHS carbonate
Protein of interest
Reaction Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
Dialysis tubing or centrifugal ultrafiltration devices
Reagents for protein characterization (SDS-PAGE, TNBSA assay, etc.)
Protocol 1: Protein Labeling with m-PEG7-NHS Carbonate
This protocol provides a general procedure for labeling a protein with m-PEG7-NHS carbonate. The optimal conditions, particularly the molar ratio of PEG reagent to protein, may need to be determined empirically for each specific protein.
Figure 2: Experimental workflow for protein labeling with m-PEG7-NHS carbonate.
Step-by-Step Procedure:
Prepare the Protein Solution:
Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
If the protein solution contains interfering substances (e.g., Tris, glycine, or ammonium ions), perform buffer exchange into the reaction buffer using dialysis or a desalting column.
Prepare the m-PEG7-NHS Carbonate Solution:
Important: The m-PEG7-NHS carbonate is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Immediately before use, dissolve the m-PEG7-NHS carbonate in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL. Do not prepare aqueous stock solutions as the NHS ester will hydrolyze.
Perform the Labeling Reaction:
Calculate the required volume of the m-PEG7-NHS carbonate stock solution to achieve the desired molar excess over the protein. A starting point for optimization could be a 10 to 50-fold molar excess.
Add the calculated volume of the m-PEG7-NHS carbonate solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time and temperature may vary depending on the protein.
Quench the Reaction:
To stop the labeling reaction, add a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted m-PEG7-NHS carbonate.
Incubate for an additional 15-30 minutes at room temperature.
Purify the PEGylated Protein:
Remove the excess, unreacted m-PEG7-NHS carbonate and reaction byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), dialysis, or centrifugal ultrafiltration.[4][5][6] The choice of purification method will depend on the properties of the protein and the degree of PEGylation.
Protocol 2: Characterization of PEGylated Proteins
A. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a common technique to qualitatively assess the extent of PEGylation. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly than the unmodified protein. This results in a shift to a higher apparent molecular weight on the gel.[7]
Procedure:
Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated protein.
Mix a small aliquot of the purified PEGylated protein, the un-PEGylated protein (as a control), and a pre-stained molecular weight marker with SDS-PAGE loading buffer.
Heat the samples at 95°C for 5 minutes.
Load the samples onto the gel and run the electrophoresis at a constant voltage.
After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) and then destain to visualize the protein bands.[8][9]
The PEGylated protein will appear as one or more bands with a higher apparent molecular weight compared to the unmodified protein. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).
B. Determination of the Degree of PEGylation using the TNBSA Assay
The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of free primary amino groups remaining after PEGylation. By comparing this to the number of free amines on the unmodified protein, the degree of PEGylation can be calculated.[10][11]
Procedure:
Prepare a standard curve using a known concentration of a primary amine-containing compound (e.g., glycine or the unmodified protein itself).
In separate microplate wells or tubes, add a defined amount of the unmodified protein and the purified PEGylated protein.
Add 0.01% (w/v) TNBSA solution in 0.1 M sodium bicarbonate buffer (pH 8.5) to each sample and standard.
Incubate the reactions at 37°C for 2 hours.
Stop the reaction by adding 10% SDS and 1 N HCl.
Measure the absorbance at 335 nm.
Calculate the number of free amines in the PEGylated and un-PEGylated protein samples using the standard curve.
The degree of PEGylation is determined by the difference in the number of free amines between the unmodified and PEGylated protein.
C. Mass Spectrometry (MS)
For a more precise characterization, mass spectrometry techniques such as MALDI-TOF or LC-MS can be employed. These methods can determine the exact molecular weight of the PEGylated protein, allowing for the confirmation of the number of attached PEG chains.[12][13]
Data Presentation
The degree of PEGylation is highly dependent on the protein and the reaction conditions. The following table provides representative data on the effect of the m-PEG-NHS reagent to protein molar ratio on the average number of PEG chains attached per protein molecule for different model proteins.
Note: This table is a compilation of data from studies using short-chain PEG-NHS esters and should be used as a general guideline. Optimal ratios for m-PEG7-NHS carbonate should be determined empirically.
Troubleshooting
Issue
Possible Cause
Solution
Low Labeling Efficiency
Inactive m-PEG7-NHS carbonate due to hydrolysis.
Use fresh, anhydrous DMSO or DMF. Equilibrate the reagent to room temperature before opening.
Presence of primary amines in the buffer.
Use an amine-free buffer like phosphate or bicarbonate.
Incorrect reaction pH.
Ensure the reaction buffer pH is between 7.2 and 8.5.
Protein Precipitation
High concentration of organic solvent.
Keep the final concentration of DMSO or DMF below 10%.
Protein instability under reaction conditions.
Perform the reaction at 4°C.
Multiple Bands on SDS-PAGE
Heterogeneous PEGylation.
This is expected. To obtain a more homogeneous product, purification by IEX or HIC may be necessary.
Protein aggregation.
Analyze the sample by size-exclusion chromatography.
Conclusion
The use of m-PEG7-NHS carbonate offers a precise and controlled method for the PEGylation of proteins. The detailed protocols and characterization methods provided in these application notes will enable researchers, scientists, and drug development professionals to effectively utilize this reagent for a wide range of applications, from fundamental studies on the effects of PEGylation to the development of novel biotherapeutics with enhanced properties.
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using m-PEG7-NHS Carbonate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the m-PEG7-NHS carbonate linker. This...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the m-PEG7-NHS carbonate linker. This linker features a discrete seven-unit polyethylene glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting ADC, and an N-hydroxysuccinimide (NHS) carbonate reactive group for covalent conjugation to primary amines on the antibody.
The protocols outlined below cover the conjugation of a cytotoxic payload to a monoclonal antibody (mAb), purification of the resulting ADC, and its subsequent characterization. Representative data and methodologies for in vitro and in vivo evaluation are also provided to guide researchers in assessing the efficacy of their m-PEG7-NHS carbonate-linked ADCs.
Introduction to m-PEG7-NHS Carbonate in ADC Development
The linker is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and the efficiency of payload release.[1][2] PEGylated linkers, such as m-PEG7-NHS carbonate, offer several advantages in ADC design:
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG spacer can counteract the hydrophobicity of many cytotoxic payloads, improving the overall solubility of the ADC and reducing its propensity to aggregate.[1][3] ADC aggregation is a critical quality attribute to monitor as it can impact stability, efficacy, and safety.[4]
Improved Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and improved tumor accumulation.[5]
Stable Linkage: The NHS carbonate group reacts with primary amines (e.g., lysine residues) on the antibody to form a stable carbamate bond.[6][7] The stability of this linkage is crucial to prevent premature payload release in systemic circulation, which can lead to off-target toxicity.[2] Studies on the hydrolysis kinetics of mPEG-NHS carbonates indicate that they offer a balance of reactivity and stability suitable for bioconjugation.[8]
Experimental Protocols
Antibody-Payload Conjugation using m-PEG7-NHS Carbonate
This protocol describes the conjugation of a payload containing a reactive amine group to the lysine residues of a monoclonal antibody.
Materials:
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
m-PEG7-NHS carbonate linker pre-conjugated to the desired payload (Payload-PEG7-NHS)
If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column.
Adjust the antibody concentration to 5-10 mg/mL in the Conjugation Buffer.
Payload-Linker Preparation:
Allow the vial of Payload-PEG7-NHS to equilibrate to room temperature before opening to prevent moisture condensation.
Prepare a 10 mM stock solution of the Payload-PEG7-NHS in anhydrous DMSO immediately before use.
Conjugation Reaction:
Add the desired molar excess of the Payload-PEG7-NHS stock solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the linker-payload over the antibody.
Gently mix the reaction solution by inversion or slow vortexing.
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours. Reaction conditions may need to be optimized depending on the specific antibody and payload.
Quenching the Reaction:
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.
Incubate for 30 minutes at room temperature to quench any unreacted Payload-PEG7-NHS.
Purification of the ADC:
Remove unreacted linker-payload and other small molecules by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using desalting columns.
Workflow for Antibody-Drug Conjugation:
Caption: Workflow for the conjugation of a payload to a monoclonal antibody using m-PEG7-NHS carbonate.
Purification of the ADC by Hydrophobic Interaction Chromatography (HIC)
HIC is a technique used to separate proteins based on their hydrophobicity. It is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs), as the addition of each hydrophobic payload increases the overall hydrophobicity of the conjugate.
Materials:
Crude ADC from the conjugation reaction
HIC Column (e.g., TSKgel Butyl-NPR)
HIC Buffer A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
HIC Buffer B: 25 mM Sodium Phosphate, pH 7.0
HPLC system
Procedure:
Sample Preparation: Dilute the crude ADC with HIC Buffer A to a final ammonium sulfate concentration of approximately 1 M.
Chromatography:
Equilibrate the HIC column with a mixture of Buffer A and Buffer B (e.g., 80% A, 20% B).
Inject the prepared ADC sample.
Elute the ADC species using a decreasing salt gradient by increasing the percentage of Buffer B. Species with higher DARs will be more hydrophobic and will elute later (at lower salt concentrations).
Monitor the elution profile at 280 nm.
Fraction Collection: Collect fractions corresponding to the desired DAR species.
Buffer Exchange: Pool the desired fractions and perform buffer exchange into a suitable storage buffer.
Workflow for ADC Purification and Characterization:
Caption: Workflow for the purification and characterization of the antibody-drug conjugate.
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, as it affects both potency and potential toxicity.[9] HIC and mass spectrometry (LC-MS) are common methods for DAR determination.
Representative DAR Analysis Data:
The following table presents representative data from a HIC analysis of an ADC conjugated with a hypothetical payload using m-PEG7-NHS carbonate.
ADC Species
Elution Time (min)
Peak Area (%)
Calculated DAR
Unconjugated Ab (DAR=0)
8.5
10.2
0
DAR=1
10.1
25.8
1
DAR=2
11.5
35.5
2
DAR=3
12.8
18.3
3
DAR=4
14.0
7.6
4
High DAR Species
>15.0
2.6
>4
Average DAR
2.2
Note: This data is for illustrative purposes only.
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is the standard method for quantifying aggregates in ADC preparations.[10][11]
Representative Aggregation Analysis Data:
Species
Elution Time (min)
Peak Area (%)
Aggregate
9.2
1.8
Monomer
12.5
98.2
Note: This data is for illustrative purposes only.
In Vitro and In Vivo Evaluation
In Vitro Cytotoxicity
The potency of the ADC is assessed by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines that express the target antigen.
Representative In Vitro Cytotoxicity Data (MMAE Payload):
Cell Line
Target Antigen Expression
ADC IC50 (nM)
Unconjugated Antibody IC50 (nM)
Free Drug IC50 (nM)
Cell Line A
High
0.5
>1000
0.1
Cell Line B
Low
50
>1000
0.1
Cell Line C
Negative
>1000
>1000
0.1
Note: This data is for illustrative purposes only. MMAE is a potent tubulin inhibitor.[12]
In Vivo Efficacy
The anti-tumor activity of the ADC is evaluated in a xenograft mouse model.
Representative In Vivo Efficacy Data:
Treatment Group
Dose (mg/kg)
Tumor Growth Inhibition (%)
Vehicle Control
-
0
Unconjugated Antibody
10
15
ADC
5
85
ADC
10
95
Note: This data is for illustrative purposes only. Tumor growth inhibition is typically measured at a specific time point after treatment initiation.[5]
Mechanism of Action: MMAE Payload Signaling Pathway
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used as a payload in ADCs. Upon internalization of the ADC and release of MMAE, it disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[13][14]
Application Notes and Protocols for m-PEG7-NHS Carbonate in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG7-NHS carbonate in the development of targeted d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG7-NHS carbonate in the development of targeted drug delivery systems. This versatile PEG linker enables the covalent modification of nanoparticles and therapeutic molecules, enhancing their pharmacokinetic properties and allowing for the attachment of targeting moieties.
Introduction to m-PEG7-NHS Carbonate
m-PEG7-NHS carbonate is a heterobifunctional crosslinker featuring a methoxy-terminated polyethylene glycol (PEG) chain with seven ethylene glycol units and an N-hydroxysuccinimide (NHS) carbonate reactive group. The PEG chain imparts hydrophilicity and stealth characteristics to drug carriers, reducing immunogenicity and prolonging circulation time.[1][2] The NHS carbonate group reacts efficiently with primary amines (-NH2) on the surface of nanoparticles, proteins, or peptides to form stable urethane linkages.[3] This process, known as PEGylation, is a cornerstone of modern drug delivery design.
The primary applications of m-PEG7-NHS carbonate in targeted drug delivery include:
Surface modification of nanoparticles: Creating a hydrophilic shell on nanoparticles to prevent opsonization and clearance by the mononuclear phagocyte system (MPS).[4][5]
Linker for targeting ligands: Providing a spacer arm for the attachment of targeting molecules such as antibodies or peptides, which can direct the drug carrier to specific cells or tissues.[4][6]
Improving drug solubility and stability: Enhancing the aqueous solubility and stability of hydrophobic drugs when conjugated.[1]
Experimental Protocols
The following protocols provide a generalized framework for the use of m-PEG7-NHS carbonate in the construction of a targeted drug delivery system. These should be optimized for specific nanoparticles, drugs, and targeting ligands.
Protocol for PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of m-PEG7-NHS carbonate to nanoparticles that have primary amine groups on their surface.
Materials:
Amine-functionalized nanoparticles (e.g., silica, polymeric, or liposomal nanoparticles)
m-PEG7-NHS carbonate
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.2-8.0). Avoid buffers containing primary amines like Tris.[1]
Quenching Buffer: 1 M Tris-HCl or 1 M glycine (pH 7.5)
Purification system: Dialysis cassettes or centrifugal filtration devices
Procedure:
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
m-PEG7-NHS Carbonate Solution Preparation: Immediately before use, dissolve m-PEG7-NHS carbonate in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[1]
Conjugation Reaction: Add a 10- to 50-fold molar excess of the m-PEG7-NHS carbonate solution to the nanoparticle dispersion. The final concentration of the organic solvent should not exceed 5-10% (v/v) to maintain nanoparticle stability.
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted m-PEG7-NHS carbonate. Incubate for 30 minutes at room temperature.
Purification: Remove unreacted m-PEG7-NHS carbonate and byproducts by dialysis against PBS or by repeated centrifugation and resuspension using centrifugal filtration devices.
Characterization: Characterize the resulting PEGylated nanoparticles for size, zeta potential, and surface PEG density.
Protocol for Conjugation of a Targeting Ligand to PEGylated Nanoparticles
This protocol assumes the use of a heterobifunctional PEG linker with an NHS ester on one end (already conjugated to the nanoparticle) and a second reactive group (e.g., maleimide for reaction with thiols, or an alkyne/azide for click chemistry) on the other end for targeting ligand attachment. For simplicity, this protocol will describe the conjugation of a targeting peptide with a free amine group to a carboxyl-terminated PEG chain using EDC/NHS chemistry.
Materials:
Carboxyl-terminated PEGylated nanoparticles
Targeting ligand with a primary amine (e.g., peptide, antibody fragment)
Activation Buffer: 0.1 M MES buffer, 0.5 M NaCl (pH 6.0)
Conjugation Buffer: PBS (pH 7.4)
Purification system: Dialysis or size exclusion chromatography
Procedure:
Nanoparticle Preparation: Disperse the carboxyl-terminated PEGylated nanoparticles in the Activation Buffer.
Activation of Carboxyl Groups: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the nanoparticle dispersion. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[7]
Purification (Optional but Recommended): Remove excess EDC and NHS by centrifugation and resuspension in Conjugation Buffer.
Ligand Conjugation: Immediately add the targeting ligand (dissolved in Conjugation Buffer) to the activated nanoparticles at a 2- to 10-fold molar excess relative to the PEG chains.
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Purification: Remove unconjugated targeting ligand using dialysis or size exclusion chromatography.
Characterization: Confirm the successful conjugation of the targeting ligand using appropriate analytical techniques (e.g., gel electrophoresis, HPLC, or functional binding assays).
Protocol for Drug Loading into PEGylated Nanoparticles
The method for drug loading is highly dependent on the nature of the nanoparticle and the drug. Below is a general protocol for loading a hydrophobic drug into polymeric nanoparticles via the oil-in-water emulsion solvent evaporation method.
Materials:
PEGylated polymer (e.g., PLGA-PEG)
Hydrophobic drug
Organic solvent (e.g., dichloromethane (DCM) or chloroform)
Aqueous solution with a surfactant (e.g., 1% w/v polyvinyl alcohol (PVA))
Homogenizer or sonicator
Procedure:
Organic Phase Preparation: Dissolve a known amount of the PEGylated polymer and the hydrophobic drug in the organic solvent.
Emulsification: Add the organic phase to the aqueous surfactant solution and immediately emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water emulsion.
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unloaded drug.
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
Characterization: Determine the drug loading content and encapsulation efficiency.
Data Presentation
The following tables present representative quantitative data for the characterization of targeted drug delivery systems based on PEGylated nanoparticles. The specific values will vary depending on the experimental conditions and materials used.
Table 1: Physicochemical Properties of Nanoparticles
Application Notes and Protocols for Cell Surface Modification using m-PEG7-NHS Carbonate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing m-PEG₇-NHS carbonate for the covalent modification of cell surfaces. This process, known...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG₇-NHS carbonate for the covalent modification of cell surfaces. This process, known as PEGylation, attaches polyethylene glycol (PEG) chains to the primary amines of cell surface proteins, offering a versatile tool for various research and therapeutic applications. Key benefits of cell surface PEGylation include enhanced cell stability, reduced immunogenicity, and altered cell adhesion properties.[1][2] This document outlines the principles, detailed experimental protocols, expected outcomes, and troubleshooting advice for successful cell surface modification.
Principle of the Reaction
The m-PEG₇-NHS carbonate reagent facilitates the covalent attachment of a methoxy-terminated polyethylene glycol chain with seven ethylene glycol units to cell surface proteins. The N-hydroxysuccinimide (NHS) carbonate group reacts with primary amines (-NH₂) present on amino acid residues like lysine and at the N-terminus of proteins, forming a stable urethane linkage. This reaction is highly efficient and proceeds under physiological conditions, making it suitable for modifying living cells.[3]
Applications in Research and Drug Development
Cell surface modification with m-PEG₇-NHS carbonate has a wide range of applications:
Immunocamouflage: The attached PEG chains can mask cell surface antigens, reducing recognition by the immune system. This is particularly valuable in cell therapy and transplantation to prevent graft rejection.[1][4]
Modulation of Cell-Cell Interactions: PEGylation can create a steric barrier on the cell surface, hindering interactions with other cells. This has been shown to reduce cytokine release from activated CAR T-cells, potentially mitigating cytokine release syndrome.[5][6]
Altered Adhesion Properties: Modification of the cell surface can influence cell adhesion to extracellular matrix components and other cells, impacting cell migration and signaling.
Enhanced Stability and Solubility: The hydrophilic PEG chains can improve the stability of the cell membrane and increase the "solubility" of cells in suspension.
Quenching solution: 100 mM glycine or Tris buffer in PBS
(Optional) Fluorescently labeled m-PEG₇-NHS carbonate for visualization
(Optional) Flow cytometer for quantitative analysis
Preparation of Reagents
m-PEG₇-NHS Carbonate Stock Solution (10 mM):
Bring the vial of m-PEG₇-NHS carbonate to room temperature before opening to prevent moisture condensation.
Prepare the stock solution immediately before use, as the NHS ester is susceptible to hydrolysis.
Dissolve the required amount of m-PEG₇-NHS carbonate in anhydrous DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of 481.49 g/mol , dissolve 4.81 mg in 1 mL of DMSO.[7]
Vortex briefly to ensure complete dissolution.
Protocol for Cell Surface Modification of Suspension Cells
Harvest cells and wash twice with sterile, amine-free PBS by centrifugation (e.g., 300 x g for 5 minutes).
Resuspend the cell pellet in cold, amine-free PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
Add the desired volume of the 10 mM m-PEG₇-NHS carbonate stock solution to the cell suspension to achieve the final desired concentration (e.g., 0.1 mM, 0.5 mM, 1 mM).
Incubate the cell suspension for 30 minutes at room temperature or on ice with gentle agitation. Incubation on ice can help to minimize cellular internalization of the reagent.
To stop the reaction, add an equal volume of quenching solution (100 mM glycine or Tris in PBS) and incubate for 5-10 minutes.
Wash the cells three times with cell culture medium or PBS to remove unreacted m-PEG₇-NHS carbonate and by-products.
Resuspend the cells in fresh culture medium for downstream applications or analysis.
Protocol for Cell Surface Modification of Adherent Cells
Culture adherent cells in a multi-well plate to the desired confluency.
Gently wash the cells twice with sterile, amine-free PBS.
Prepare the m-PEG₇-NHS carbonate working solution by diluting the 10 mM stock solution in cold, amine-free PBS to the desired final concentration.
Remove the PBS from the wells and add the m-PEG₇-NHS carbonate working solution to cover the cell monolayer.
Incubate for 30 minutes at room temperature.
Quench the reaction by adding an equal volume of quenching solution and incubate for 5-10 minutes.
Gently wash the cells three times with cell culture medium or PBS.
Add fresh culture medium to the wells for subsequent experiments.
Quantitative Data and Expected Results
The efficiency of cell surface modification and its effect on cell viability are critical parameters to evaluate. The following tables provide a summary of expected quantitative outcomes based on studies using similar PEG-NHS ester reagents.
Application Notes and Protocols for the Functionalization of Nanoparticles with m-PEG7-NHS Carbonate
For Researchers, Scientists, and Drug Development Professionals Introduction The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone technique in nanomedicin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone technique in nanomedicine and drug delivery. PEGylation imparts "stealth" properties to nanoparticles, enabling them to evade the mononuclear phagocyte system, which prolongs their circulation time in the bloodstream and enhances the likelihood of reaching their target tissues.[1] Furthermore, the hydrophilic nature of PEG improves the colloidal stability of nanoparticles in physiological environments, preventing aggregation and non-specific protein adsorption.[1][2]
This document provides detailed application notes and protocols for the functionalization of amine-modified nanoparticles with methoxy-poly(ethylene glycol)-7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate). The NHS carbonate reactive group readily forms stable urethane linkages with primary amines on the nanoparticle surface, offering a robust method for PEGylation. These guidelines are intended for researchers, scientists, and drug development professionals working to enhance the in vivo performance of nanoparticle-based therapeutics and diagnostics.
Principle of the Reaction
The functionalization process is based on the reaction between the N-hydroxysuccinimidyl (NHS) carbonate group of the m-PEG7-NHS carbonate and primary amine groups (-NH2) present on the surface of the nanoparticles. This reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the NHS carbonate, leading to the formation of a stable urethane bond and the release of NHS as a byproduct. The reaction is typically carried out in a slightly alkaline aqueous buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.
Materials and Equipment
Materials
Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)
m-PEG7-NHS carbonate
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Deionized (DI) water
Dialysis membrane (appropriate molecular weight cut-off) or centrifugal filter units
Equipment
Vortex mixer
Magnetic stirrer and stir bars
pH meter
Centrifuge
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements
UV-Vis spectrophotometer
Lyophilizer (optional)
Experimental Protocols
Preparation of Reagents
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.
m-PEG7-NHS Carbonate Solution: Immediately before use, dissolve the m-PEG7-NHS carbonate in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.
PEGylation Reaction
To the nanoparticle suspension, add the freshly prepared m-PEG7-NHS carbonate solution. The molar ratio of m-PEG7-NHS carbonate to the estimated surface amine groups on the nanoparticles should be optimized, but a starting point of a 10 to 50-fold molar excess of the PEG reagent is recommended.
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or continuous mixing.
Quenching of the Reaction
To stop the reaction and quench any unreacted m-PEG7-NHS carbonate, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
Incubate for 30 minutes at room temperature with gentle stirring.
Purification of PEGylated Nanoparticles
Dialysis: Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10-20 kDa) and dialyze against DI water for 24-48 hours with several changes of water. This will remove unreacted PEG, NHS, and quenching agent.
Centrifugation: Alternatively, purify the PEGylated nanoparticles by repeated centrifugation and resuspension in DI water. The centrifugation speed and time will depend on the size and density of the nanoparticles.
Characterization of PEGylated Nanoparticles
The successful functionalization of nanoparticles with m-PEG7-NHS carbonate can be confirmed through various characterization techniques.
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after PEGylation. A successful PEGylation should result in an increase in the hydrodynamic diameter due to the attached PEG chains and a decrease in the magnitude of the zeta potential as the surface amines are shielded.
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the surface chemistry of the nanoparticles. The appearance of new peaks corresponding to the urethane linkage and the ether groups of the PEG chain would indicate successful conjugation.
Thermogravimetric Analysis (TGA): Determine the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss at temperatures corresponding to the decomposition of the organic PEG layer.
Protein Adsorption Assay: Quantify the amount of protein adsorbed onto the nanoparticle surface before and after PEGylation using a protein assay such as the bicinchoninic acid (BCA) assay. A significant reduction in protein adsorption is indicative of successful PEGylation.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data on the effect of PEGylation on nanoparticle properties. The specific values will vary depending on the nanoparticle type, size, and the density of the PEG chains.
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation. This table illustrates the expected changes in size and surface charge upon successful functionalization.
Nanoparticle Type
Protein Adsorption (µg protein/mg NP) - Unmodified
Table 2: Effect of PEGylation on Non-Specific Protein Adsorption. This table demonstrates the "stealth" effect of PEGylation in reducing protein binding.
Visualizations
Caption: Experimental workflow for nanoparticle PEGylation.
Application Notes and Protocols for m-PEG7-NHS Carbonate in Peptide Conjugation for Proteomics
For Researchers, Scientists, and Drug Development Professionals Introduction In the field of proteomics and drug development, the modification of peptides and proteins through PEGylation is a widely adopted strategy to e...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics and drug development, the modification of peptides and proteins through PEGylation is a widely adopted strategy to enhance their therapeutic properties. This process involves the covalent attachment of polyethylene glycol (PEG) chains, which can improve solubility, increase stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life. The choice of the PEGylating reagent is critical for achieving efficient and specific conjugation.
This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl carbonate (m-PEG7-NHS carbonate) for the conjugation of peptides. m-PEG7-NHS carbonate is an amine-reactive PEGylation reagent that forms a stable urethane linkage with the primary amino groups (N-terminus and lysine side chains) of peptides. Its defined length of seven ethylene glycol units offers a balance of hydrophilicity and a discrete mass addition, facilitating subsequent analysis by mass spectrometry.
Principle of the Reaction
The N-hydroxysuccinimide (NHS) carbonate group of m-PEG7-NHS carbonate reacts with primary amines on a peptide in a nucleophilic substitution reaction. The reaction proceeds optimally under neutral to slightly basic conditions (pH 7.2-8.5). The NHS group is an excellent leaving group, leading to the formation of a stable urethane bond between the PEG chain and the peptide. The primary competitor to this reaction is the hydrolysis of the NHS ester, which increases with pH.
Materials and Reagents
m-PEG7-NHS carbonate
Peptide of interest with at least one primary amine
Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Avoid buffers containing primary amines such as Tris or glycine.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for analysis
Experimental Protocols
Protocol 1: General Peptide Conjugation with m-PEG7-NHS Carbonate
This protocol outlines the fundamental steps for labeling a peptide with m-PEG7-NHS carbonate.
Peptide Preparation:
Dissolve the peptide in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.
Ensure the peptide is fully dissolved and the solution is clear.
m-PEG7-NHS Carbonate Solution Preparation:
Immediately before use, dissolve m-PEG7-NHS carbonate in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. The NHS carbonate is moisture-sensitive and will hydrolyze in aqueous solutions.[1]
Vortex briefly to ensure complete dissolution.
Conjugation Reaction:
Add a 5 to 20-fold molar excess of the dissolved m-PEG7-NHS carbonate to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% (v/v) to maintain peptide solubility and stability.
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or agitation.
Quenching the Reaction:
To stop the conjugation reaction, add the Quenching Reagent to a final concentration of 50-100 mM.
Incubate for 15-30 minutes at room temperature.
Purification of the PEGylated Peptide:
Purify the m-PEG7-conjugated peptide from excess reagent and by-products using RP-HPLC or SEC.
Monitor the elution profile by UV absorbance at a wavelength appropriate for the peptide (e.g., 214 nm or 280 nm).
Collect fractions corresponding to the PEGylated peptide.
Analysis and Characterization:
Confirm the successful conjugation and determine the degree of labeling by mass spectrometry. The mass of the conjugated peptide will increase by the molecular weight of the m-PEG7 moiety.
Assess the purity of the final product by RP-HPLC.
Protocol 2: Optimization of Peptide Conjugation
To achieve the desired degree of labeling and maximize yield, optimization of the reaction conditions may be necessary.
Molar Ratio:
Perform the conjugation reaction with varying molar ratios of m-PEG7-NHS carbonate to peptide (e.g., 2:1, 5:1, 10:1, 20:1).
Analyze the products by mass spectrometry to determine the extent of PEGylation at each ratio.
pH:
Conduct the reaction in buffers with different pH values within the recommended range (e.g., pH 7.2, 7.5, 8.0, 8.5).
Higher pH generally increases the reaction rate but also accelerates the hydrolysis of the NHS carbonate.[1]
Reaction Time and Temperature:
Vary the incubation time (e.g., 30 min, 1 hr, 2 hr, 4 hr) and temperature (4°C vs. room temperature) to find the optimal conditions for your specific peptide.
Data Presentation
The following tables summarize typical data obtained during the characterization of m-PEG7-peptide conjugates.
Table 1: Physicochemical Properties of m-PEG7-NHS Carbonate
Property
Value
Molecular Weight
~495.5 g/mol
PEG Units
7
Reactive Group
N-Hydroxysuccinimidyl Carbonate
Reactivity
Primary Amines (N-terminus, Lysine)
Linkage Formed
Urethane
Table 2: Hydrolysis Half-life of mPEG-NHS Carbonates at pH 8.0
mPEG-NHS Carbonate Spacer Length
Hydrolysis Half-life (τ1/2) at pH 8.0 (0.1 M Borate Buffer)
2 Carbon atoms
~15-20 minutes
3 Carbon atoms
Significantly longer than 2-carbon spacer
>3 Carbon atoms
Half-life does not significantly increase with longer spacers
Note: Data is generalized from a study on mPEG-NHS carbonates with varying alkyl spacer lengths.[1] The exact half-life for m-PEG7-NHS carbonate may vary but is expected to be relatively stable due to the ether linkages in the PEG chain.
Table 3: Mass Spectrometry Data for a Hypothetical Peptide Before and After Conjugation
Sample
Expected Monoisotopic Mass (Da)
Observed Monoisotopic Mass (Da)
Mass Shift (Da)
Unconjugated Peptide (e.g., Angiotensin II)
1046.54
1046.55
N/A
Mono-PEGylated Peptide
1542.04
1542.06
495.51
Di-PEGylated Peptide
2037.54
2037.57
991.02
Visualizations
Diagram 1: Peptide Conjugation Workflow
Caption: Workflow for the conjugation of a peptide with m-PEG7-NHS carbonate.
Diagram 2: Reaction Scheme of m-PEG7-NHS Carbonate with a Peptide
Caption: Chemical reaction between a peptide's primary amine and m-PEG7-NHS carbonate.
Troubleshooting
Issue
Possible Cause
Solution
Low Conjugation Efficiency
Insufficient molar excess of m-PEG7-NHS carbonate.
Increase the molar ratio of the PEG reagent to the peptide.
Hydrolysis of the NHS carbonate.
Prepare the m-PEG7-NHS carbonate solution immediately before use. Ensure the use of anhydrous solvent. Optimize reaction pH; a slightly lower pH may reduce hydrolysis.
Presence of primary amines in the buffer.
Use a buffer free of primary amines (e.g., phosphate, bicarbonate).
Multiple PEGylations
High molar excess of the PEG reagent.
Reduce the molar ratio of m-PEG7-NHS carbonate to the peptide.
Long reaction time.
Decrease the incubation time.
No Reaction
Inactive m-PEG7-NHS carbonate.
Use a fresh vial of the reagent. Store the reagent properly at -20°C with a desiccant.
Inaccessible amine groups on the peptide.
Denature the peptide if its 3D structure hinders amine accessibility, though this may affect its biological activity.
Conclusion
The use of m-PEG7-NHS carbonate provides a straightforward and effective method for the PEGylation of peptides. The protocols and data presented herein offer a comprehensive guide for researchers to successfully conjugate their peptides of interest, enhancing their properties for various applications in proteomics and drug development. Optimization of the reaction conditions is recommended to achieve the desired level of PEGylation for each specific peptide.
Application Notes and Protocols for Bioconjugation using m-PEG7-NHS Carbonate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing m-PEG7-NHS carbonate for the bioconjugation of proteins, peptides, and other amine-contai...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG7-NHS carbonate for the bioconjugation of proteins, peptides, and other amine-containing biomolecules. This process, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.
Introduction to m-PEG7-NHS Carbonate Bioconjugation
m-PEG7-NHS carbonate is a monofunctional polyethylene glycol (PEG) reagent with a discrete chain length of seven ethylene glycol units. It is activated with an N-hydroxysuccinimidyl (NHS) carbonate group, which reacts specifically with primary amines (e.g., the ε-amine of lysine residues and the N-terminal α-amine) on biomolecules. This reaction forms a stable, covalent urethane linkage, effectively attaching the hydrophilic PEG chain to the target molecule.
The discrete chain length of m-PEG7-NHS carbonate offers better control and characterization of the resulting conjugate compared to polydisperse PEG reagents. The NHS carbonate provides a balance of reactivity and stability in aqueous solutions, making it a suitable choice for a variety of bioconjugation applications.
Reaction Mechanism and Kinetics
The bioconjugation reaction proceeds via a nucleophilic attack of a deprotonated primary amine on the electron-deficient carbonyl carbon of the NHS carbonate. This results in the formation of a stable urethane bond and the release of N-hydroxysuccinimide as a byproduct.
A critical competing reaction is the hydrolysis of the NHS carbonate in an aqueous buffer, which leads to the formation of an unreactive m-PEG7-hydroxyl derivative. The rate of hydrolysis is pH-dependent, increasing with higher pH. Therefore, careful control of reaction conditions is crucial for efficient conjugation.
Comparative Reactivity Data
Reagent Type
Spacer
pH
Temperature (°C)
Hydrolysis Half-life (t½, min)
m-PEG-NHS Carbonate
-
8.0
25
~20-30
m-PEG-NHS Ester
Succinimidyl Carboxymethyl
8.0
25
< 1
m-PEG-NHS Ester
Succinimidyl Propionate
8.0
25
~16.5
m-PEG-NHS Ester
Succinimidyl Butyrate
8.0
25
~23.3
Note: This data is representative and sourced from studies on various m-PEG-NHS reagents. Actual half-life may vary depending on the specific PEG length and reaction conditions.
Experimental Protocols
This section provides detailed protocols for the bioconjugation of a model protein with m-PEG7-NHS carbonate, followed by characterization of the conjugate.
Materials and Reagents
m-PEG7-NHS carbonate
Target protein (e.g., Bovine Serum Albumin, BSA)
Conjugation Buffer: 100 mM sodium phosphate buffer, pH 8.0
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Caption: General workflow for protein bioconjugation with m-PEG7-NHS carbonate.
Detailed Protocol for Protein Conjugation
Preparation of Protein Solution:
Dissolve the target protein in the Conjugation Buffer to a final concentration of 5-10 mg/mL.
If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.
Preparation of m-PEG7-NHS Carbonate Solution:
m-PEG7-NHS carbonate is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.
Immediately before use, dissolve the required amount of m-PEG7-NHS carbonate in anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.
Conjugation Reaction:
Add the m-PEG7-NHS carbonate stock solution to the protein solution while gently vortexing. A typical molar excess of the PEG reagent to the protein is 10-50 fold. The optimal ratio should be determined empirically for each specific protein.
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10% (v/v).
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
Quenching the Reaction:
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
Incubate for 15-30 minutes at room temperature.
Purification of the Conjugate:
Remove unreacted m-PEG7-NHS carbonate and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
Characterization of the m-PEG7-Protein Conjugate
The extent of PEGylation and the purity of the conjugate should be assessed using appropriate analytical techniques.
Analytical Technique
Parameter Measured
Expected Outcome
SDS-PAGE
Apparent Molecular Weight
Increase in apparent molecular weight of the protein after conjugation. A ladder of bands may be observed, corresponding to different degrees of PEGylation.
MALDI-TOF Mass Spectrometry
Molecular Weight
Confirmation of the covalent attachment of m-PEG7 units. The mass spectrum will show peaks corresponding to the unmodified protein and the protein modified with one or more PEG chains.
Size-Exclusion Chromatography (SEC)
Hydrodynamic Volume / Purity
An earlier elution time for the PEGylated protein compared to the unmodified protein, indicating an increased hydrodynamic radius. Can also be used to assess the purity of the conjugate.
Reverse-Phase HPLC (RP-HPLC)
Hydrophobicity / Purity
An altered retention time for the PEGylated protein. Can be used to separate different PEGylated species and assess purity.
Signaling Pathway and Logical Relationships
The core of this bioconjugation technique is the chemical reaction between the NHS-carbonate and a primary amine. The following diagram illustrates this fundamental interaction and the competing hydrolysis reaction.
Caption: Reaction pathways for m-PEG7-NHS carbonate with a primary amine and competing hydrolysis.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low Conjugation Efficiency
- Hydrolysis of m-PEG7-NHS carbonate- Inactive protein amines- Insufficient molar excess of PEG reagent- Presence of primary amines in the buffer
- Prepare fresh m-PEG7-NHS carbonate solution.- Ensure reaction pH is between 7.5 and 8.5.- Increase the molar excess of the PEG reagent.- Perform buffer exchange to an amine-free buffer.
Protein Precipitation
- High concentration of organic solvent- Change in protein solubility after PEGylation
- Keep the organic solvent concentration below 10%.- Optimize the degree of PEGylation; lower molar excess may be needed.- Perform the reaction at a lower protein concentration.
Multiple PEGylated Species
- Multiple accessible lysine residues on the protein
- This is often expected. Optimize the molar ratio of PEG reagent to protein to favor a specific degree of labeling.- Consider site-specific conjugation strategies if a single species is required.
Conclusion
m-PEG7-NHS carbonate is a valuable tool for the precise PEGylation of biomolecules. By carefully controlling the reaction conditions as outlined in these protocols, researchers can achieve efficient conjugation, leading to enhanced therapeutic properties of their molecules of interest. The provided workflows and characterization methods will aid in the successful implementation of this bioconjugation technique in drug development and other research applications.
Application Notes and Protocols: m-PEG7-NHS Carbonate in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals Introduction Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and re...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, hydrophilicity, and tunable physical properties.[1][2][3] The m-PEG7-NHS carbonate is a short-chain, amine-reactive PEG derivative that can be used as a crosslinker to form hydrogels. The N-hydroxysuccinimide (NHS) carbonate group reacts with primary amines on other polymers or biomolecules to form stable urethane linkages, resulting in the formation of a three-dimensional hydrogel network.[4][5] This document provides detailed application notes and protocols for the use of m-PEG7-NHS carbonate in hydrogel formation.
Applications
PEG-NHS carbonate-based hydrogels are versatile biomaterials with a broad range of applications:
Drug Delivery: These hydrogels can encapsulate therapeutic molecules, such as small drugs, proteins, and nucleic acids, for sustained and controlled release.[6][7] The mesh size of the hydrogel network, which can be controlled by the PEG concentration, governs the release kinetics of the encapsulated cargo.[8]
Tissue Engineering: PEG hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing mechanical support and a hydrated environment for cell growth and tissue regeneration.[1][3] Their bio-inert nature prevents non-specific protein adsorption, allowing for the controlled presentation of cell-adhesive ligands.[9]
3D Cell Culture: The biocompatible nature of PEG hydrogels makes them suitable for encapsulating cells in a three-dimensional environment that mimics their native tissue, which is valuable for studying cell behavior and for cell-based therapies.
Wound Healing: PEG-based hydrogels can be used as wound dressings that provide a moist environment, promote healing, and can be loaded with antimicrobial agents.[3][10]
Data Presentation
The physical properties of PEG-NHS hydrogels are critical for their performance in different applications. The following tables summarize the impact of PEG concentration and the incorporation of PEG-NHS on the mechanical and swelling properties of hydrogels, based on data from published studies.
Table 1: Effect of PEG Concentration on Hydrogel Mechanical Properties [11]
PEG Molecular Weight (kDa)
PEG Concentration (% w/w)
Equilibrium Tensile Modulus (MPa)
3.4
10
0.04
3.4
20
0.25
3.4
30
0.55
3.4
40
0.89
10
30
0.03
Table 2: Effect of PEG-NHS Incorporation on Hydrogel Properties [2][12]
Hydrogel Composition
Compressive Modulus (kPa)
Tensile Modulus (kPa)
Swelling Ratio
Without PEG-NHS
~120
-
Increased
With PEG-NHS (max. 2 wt%)
~150
Increased up to 5-fold
Decreased up to 2-fold
Experimental Protocols
Protocol 1: Preparation of a Basic m-PEG7-NHS Carbonate Hydrogel
This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-amine with m-PEG7-NHS carbonate.
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Sterile, RNase/DNase-free microcentrifuge tubes
Vortex mixer
Procedure:
Prepare Precursor Solutions:
Dissolve the multi-arm PEG-amine in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v). Vortex until fully dissolved.
Immediately before use, dissolve the m-PEG7-NHS carbonate in a minimal amount of DMSO or DMF, and then dilute to the desired concentration in PBS (pH 7.4). The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize cytotoxicity if cells are to be encapsulated.
Hydrogel Formation:
In a microcentrifuge tube, add the multi-arm PEG-amine solution.
Carefully add the m-PEG7-NHS carbonate solution to the PEG-amine solution. The final ratio of NHS carbonate to amine groups should be optimized depending on the desired crosslinking density. A 1:1 molar ratio of NHS to amine is a good starting point.
Immediately and thoroughly mix the two solutions by gentle vortexing or pipetting.
Allow the mixture to stand at room temperature or 37°C. Gelation time will vary depending on the concentration of the precursors and the temperature.
Washing and Swelling:
Once the hydrogel has formed, it can be washed with PBS to remove any unreacted precursors.
The hydrogel can then be swollen to equilibrium in PBS or cell culture medium.
Protocol 2: Encapsulation of Cells in a m-PEG7-NHS Carbonate Hydrogel
This protocol is an extension of Protocol 1 for 3D cell culture applications.
Materials:
All materials from Protocol 1
Cells of interest, suspended in an appropriate culture medium
Sterile, low-adhesion microcentrifuge tubes or a mold for hydrogel casting
Procedure:
Prepare Precursor and Cell Solutions:
Prepare the multi-arm PEG-amine and m-PEG7-NHS carbonate solutions as described in Protocol 1, ensuring all reagents and buffers are sterile.
Resuspend the cells in the multi-arm PEG-amine solution at the desired cell density.
Hydrogel Formation and Cell Encapsulation:
Add the m-PEG7-NHS carbonate solution to the cell-containing PEG-amine solution.
Gently and quickly mix the solutions by pipetting up and down, avoiding the formation of air bubbles.
Immediately cast the mixture into a mold or leave it as a droplet on a low-adhesion surface.
Allow the hydrogel to crosslink at 37°C in a cell culture incubator.
Cell Culture:
Once the hydrogel has solidified, add cell culture medium to the well or dish containing the hydrogel.
Culture the cell-laden hydrogel under standard cell culture conditions, changing the medium regularly.
Visualizations
Experimental Workflow for Hydrogel Formation
Caption: Workflow for m-PEG7-NHS carbonate hydrogel formation.
Signaling Pathway: Cell-Matrix Interaction in a Biofunctionalized PEG Hydrogel
While a simple m-PEG7-NHS carbonate hydrogel is relatively bio-inert, it can be modified with cell-adhesive ligands (e.g., RGD peptides) to promote cell-matrix interactions and influence cell behavior.
Caption: Cell signaling initiated by a biofunctionalized PEG hydrogel.
Application Notes and Protocols for m-PEG7-NHS Carbonate in Single-Molecule FRET Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for studying molecular interactions and conformational dynam...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for studying molecular interactions and conformational dynamics of biomolecules in real-time. A critical requirement for many smFRET experiments is the effective passivation of surfaces to prevent non-specific binding of fluorescently labeled molecules, which can create background noise and artifacts. Poly(ethylene glycol) (PEG) is widely used for this purpose due to its ability to form a hydrophilic, protein-repellent layer on glass or quartz surfaces.
This document provides detailed application notes and protocols for the use of methoxy-PEG7-N-hydroxysuccinimidyl (m-PEG7-NHS) carbonate as a short, discrete linker for surface passivation in smFRET studies. The NHS carbonate group reacts efficiently with primary amines on a functionalized surface to form a stable urethane linkage, creating a dense PEG layer that minimizes non-specific interactions.
Principle of Action
The use of m-PEG7-NHS carbonate in smFRET surface preparation involves a two-step process. First, the glass or quartz surface is functionalized to introduce primary amine groups. This is typically achieved by silanization with an amino-silane reagent. In the second step, the amine-functionalized surface is incubated with m-PEG7-NHS carbonate. The N-hydroxysuccinimidyl carbonate is a highly reactive group that readily couples with the primary amines on the surface, forming a covalent and stable urethane bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. The methoxy-terminated PEG chain with seven ethylene glycol repeats provides a defined spacer length and hydrophilicity, which is crucial for creating a robust passivation layer.
The reaction of NHS carbonates with primary amines is most efficient at a slightly alkaline pH (typically 8.0-9.0). It is important to note that the NHS carbonate is susceptible to hydrolysis in aqueous solutions, which is a competing reaction. Therefore, the reaction should be carried out promptly with freshly prepared solutions.
Applications in smFRET
The primary application of m-PEG7-NHS carbonate in smFRET is the creation of a passivated surface to which biomolecules of interest can be specifically immobilized. Key applications include:
Minimizing Non-specific Binding: The dense, hydrophilic layer of PEG7 chains effectively prevents fluorescently labeled proteins, nucleic acids, and other biomolecules from adsorbing non-specifically to the surface, thereby improving the signal-to-noise ratio.
Controlled Immobilization: By mixing m-PEG7-NHS carbonate with a biotinylated PEG-NHS reagent, a surface with specific anchor points (biotin) can be created. This allows for the controlled immobilization of streptavidin-coated biomolecules.
Short, Defined Linker: The use of a discrete PEG linker with exactly seven ethylene glycol units provides a uniform spacer length, which can be advantageous in certain smFRET experiments where precise control over the distance of the immobilized molecule from the surface is desired.
Quantitative Data
The effectiveness of PEGylation in various applications is often dependent on the surface density and chain length of the PEG molecules. The following tables summarize relevant quantitative data from studies on PEGylated surfaces and nanoparticles. While not specific to m-PEG7-NHS carbonate, these data provide valuable insights into the impact of PEGylation parameters.
Table 1: Hydrolysis Half-life of Succinimidyl Carbonate PEG
Table 2: Effect of PEG Surface Density and Molecular Weight on Nanoparticle Pharmacokinetics [2]
PEG Surface Density (DS)
PEG Molecular Weight (Da)
Elimination Half-life (t1/2β)
Area Under Curve (AUC)
Clearance (CL)
4.1%
2000
Increased
Increased
Decreased
8.5%
2000
Increased
Increased
Decreased
18.2%
2000
Increased
Increased
Decreased
40.3%
2000
Increased
Increased
Decreased
18.2%
750
Increased
Increased
Decreased
18.2%
5000
Increased
Increased
Decreased
This data illustrates that increasing PEG surface density and chain length generally leads to longer circulation times and reduced clearance of nanoparticles in vivo.
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Glass Surfaces
This protocol describes the preparation of glass coverslips with a reactive amine surface, ready for PEGylation.
Materials:
Glass coverslips
Methanol, ACS grade
Acetic acid, ACS grade
VECTABOND™ reagent or (3-Aminopropyl)triethoxysilane (APTES)
Sonicator
Nitrogen gas supply
Procedure:
Cleaning:
Place coverslips in a rack and sonicate in Milli-Q water for 15 minutes.
Rinse thoroughly with Milli-Q water.
Immerse in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
Rinse extensively with Milli-Q water.
Dry the coverslips with a stream of nitrogen gas.
Aminosilanization:
Prepare a solution of 1% (v/v) VECTABOND™ reagent in a mixture of 95% methanol and 4% acetic acid.
Immerse the cleaned, dry coverslips in the aminosilane solution for 10 minutes.
Sonicate for 1 minute, followed by another 10-minute incubation.
Rinse the coverslips with methanol, then with Milli-Q water, and finally with methanol again.
Dry the coverslips with a stream of nitrogen gas.
The amine-functionalized coverslips are now ready for PEGylation.
Protocol 2: Surface Passivation with m-PEG7-NHS Carbonate
This protocol details the procedure for creating a PEGylated surface for smFRET experiments.
Biotin-PEG-NHS (optional, for specific immobilization)
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Sodium bicarbonate buffer (0.1 M, pH 8.5), freshly prepared
Milli-Q water
Nitrogen gas supply
Procedure:
Prepare PEG Solution:
Immediately before use, dissolve m-PEG7-NHS carbonate in anhydrous DMF or DMSO to a stock concentration of 100 mg/mL.
If specific immobilization is desired, prepare a separate stock solution of Biotin-PEG-NHS in anhydrous DMF or DMSO.
In a microcentrifuge tube, combine the m-PEG7-NHS carbonate stock solution with the Biotin-PEG-NHS stock solution (if used) at a molar ratio of approximately 95:5 (or as required for the desired biotin density).
Dilute the PEG mixture in the freshly prepared 0.1 M sodium bicarbonate buffer (pH 8.5) to a final total PEG concentration of 20-40 mg/mL.
PEGylation Reaction:
Place the amine-functionalized coverslips in a clean, dry chamber.
Pipette the PEG solution onto the surface of the coverslips, ensuring the entire surface is covered.
Incubate in a humid chamber for at least 2 hours at room temperature, or overnight at 4°C.
Washing and Drying:
After incubation, rinse the coverslips thoroughly with Milli-Q water to remove unreacted PEG.
Dry the PEGylated coverslips with a gentle stream of nitrogen gas.
The passivated coverslips are now ready for the assembly of a microfluidic chamber and subsequent smFRET experiments.
Visualizations
Experimental Workflow for Surface Passivation
Caption: Workflow for surface passivation using m-PEG7-NHS carbonate.
Reaction Scheme of m-PEG7-NHS Carbonate with an Amine Surface
Caption: Reaction of m-PEG7-NHS carbonate with a primary amine.
Technical Support Center: Optimizing m-PEG7-NHS Carbonate to Protein Conjugation
Welcome to the technical support center for optimizing the molar ratio of m-PEG7-NHS carbonate to your target protein. This resource provides troubleshooting guidance and answers to frequently asked questions to help res...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for optimizing the molar ratio of m-PEG7-NHS carbonate to your target protein. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve successful and efficient protein PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of m-PEG7-NHS carbonate to protein?
A1: There is no single optimal ratio; it must be determined empirically for each specific protein and the desired degree of PEGylation. A common starting point is a 10- to 50-fold molar excess of the PEG reagent to the protein[1][2]. For instance, a 20-fold molar excess is often used to label antibodies at a concentration of 1-10 mg/mL, typically resulting in 4-6 PEG molecules per antibody[3]. The optimal ratio is influenced by the protein's concentration and the number of available primary amines (N-terminus and lysine residues) on its surface[4][5]. More dilute protein solutions generally require a higher molar excess of the PEG reagent to achieve the same level of modification[1][2][4].
Q2: What is the ideal pH for the conjugation reaction?
A2: The optimal pH for the reaction between an NHS ester and a primary amine on a protein is typically between 7.2 and 8.5[6]. A pH of 8.3-8.5 is often cited as optimal for the modification of amino groups[7]. It's a trade-off: at a higher pH, the deprotonated primary amines are more nucleophilic and react more efficiently with the NHS ester. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH, which can reduce the overall conjugation efficiency[7].
Q3: Which buffers should I use for the PEGylation reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the m-PEG7-NHS carbonate. Recommended buffers include phosphate buffer (e.g., PBS), sodium bicarbonate buffer, or borate buffer[1][2][4][5]. Avoid buffers such as Tris or glycine[4].
Q4: How long should the reaction proceed and at what temperature?
A4: The reaction time and temperature are interdependent. A common protocol suggests incubating the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C[3]. Longer incubation times may be necessary, but it's important to monitor for potential protein degradation[1][2].
Q5: How can I determine the degree of PEGylation?
A5: The degree of PEGylation, or the average number of PEG chains attached to a protein, can be determined by several methods. Common techniques include SDS-PAGE (which will show a shift in the molecular weight of the PEGylated protein), size-exclusion chromatography (SEC), and mass spectrometry[8][9]. For a more quantitative analysis, 1H NMR spectroscopy can also be employed[8].
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Low or No PEGylation
Inactive m-PEG7-NHS carbonate: The NHS ester is moisture-sensitive and can hydrolyze over time.
Use a fresh vial of the reagent. Always allow the reagent to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C.
Suboptimal pH: If the pH is too low, the primary amines on the protein will be protonated and less reactive.
Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Presence of competing amines: The buffer or other components in the reaction mixture may contain primary amines.
Use an amine-free buffer like PBS, bicarbonate, or borate. If necessary, perform a buffer exchange of the protein solution before the reaction.
Insufficient molar ratio: The amount of m-PEG7-NHS carbonate may be too low, especially for dilute protein solutions.
Increase the molar excess of the PEG reagent. Perform a titration experiment with varying molar ratios to find the optimum.
Protein Precipitation or Aggregation
High degree of PEGylation: Excessive modification of surface amines can alter the protein's solubility and lead to aggregation.
Reduce the molar ratio of m-PEG7-NHS carbonate to protein. Decrease the reaction time.
Solvent incompatibility: If the m-PEG7-NHS carbonate is dissolved in an organic solvent like DMSO or DMF, adding too much to the aqueous protein solution can cause precipitation.
Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.
Heterogeneous Product
Random nature of the reaction: The reaction targets multiple lysine residues and the N-terminus, leading to a mixture of protein molecules with varying numbers of attached PEG chains.
This is inherent to the chemistry. To obtain a more homogeneous product, purification methods like ion-exchange chromatography or size-exclusion chromatography can be used to separate species with different degrees of PEGylation.
Experimental Protocols
General Protocol for Protein PEGylation with m-PEG7-NHS Carbonate
Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium bicarbonate, pH 8.3-8.5.
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
m-PEG7-NHS Carbonate Preparation: Immediately before use, dissolve the m-PEG7-NHS carbonate in a small amount of anhydrous DMSO or DMF.
Reaction Setup: Add the desired molar excess (e.g., 20-fold) of the dissolved m-PEG7-NHS carbonate to the protein solution while gently vortexing.
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess m-PEG7-NHS carbonate.
Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (gel filtration) or dialysis.
Analysis: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and other analytical techniques like mass spectrometry to confirm the degree of PEGylation.
Quantitative Data
The degree of protein modification is dependent on the molar coupling ratio of the m-PEG7-NHS carbonate to the protein. The following table provides an example of how the molar incorporation of a label changes with the molar coupling ratio for an antibody.
Molar Coupling Ratio (Label:Protein)
Molar Incorporation (Label/Protein)
5:1
~2
10:1
~4
20:1
~5
40:1
~6
Note: This is an illustrative example based on data for a typical labeling experiment; actual results will vary depending on the specific protein and reaction conditions.[10]
Visualizations
Experimental Workflow for Optimizing m-PEG7-NHS Carbonate to Protein Molar Ratio
Troubleshooting Low Conjugation Efficiency with m-PEG7-NHS Carbonate: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered duri...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during conjugation experiments with m-PEG7-NHS carbonate.
Q1: My conjugation efficiency is very low. What are the most common causes?
Low conjugation efficiency can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of competing molecules. The most critical aspects to investigate are:
Hydrolysis of m-PEG7-NHS carbonate: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. This hydrolysis reaction competes with the desired amine conjugation, reducing the amount of active PEG reagent available to react with your protein.
Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. At acidic pH, the primary amines on the protein are protonated and thus poor nucleophiles. At very high pH, the rate of hydrolysis of the NHS ester increases significantly.[1][2]
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with the target protein for reaction with the m-PEG7-NHS carbonate, leading to significantly lower conjugation efficiency.[1][3][4]
Inactive m-PEG7-NHS carbonate: Improper storage or handling of the PEG reagent can lead to its degradation. The reagent is moisture-sensitive.[3]
Q2: How can I minimize the hydrolysis of my m-PEG7-NHS carbonate?
Minimizing hydrolysis is crucial for maximizing conjugation efficiency. Here are key strategies:
Prepare Reagent Fresh: Always dissolve the m-PEG7-NHS carbonate in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[2][3] Do not prepare aqueous stock solutions for storage.[5]
Control Reaction Time: While the reaction is often left for 1-2 hours, prolonged reaction times can lead to increased hydrolysis. Monitor the reaction progress if possible.
Optimize pH: Perform the reaction within the optimal pH range of 7.2-8.5.[1][] While the reaction with the amine is faster at the higher end of this range, so is hydrolysis. A common starting point is pH 8.3-8.5.[2][5]
Data Presentation: Impact of pH on Reaction Rates
The efficiency of the conjugation reaction is a balance between the aminolysis (reaction with the protein) and hydrolysis of the NHS ester. Both rates are influenced by pH.
Very fast reaction, but hydrolysis is also very rapid[8]
Note: Half-life values can vary based on the specific NHS ester structure, temperature, and buffer composition.
Q3: What is the optimal molar ratio of m-PEG7-NHS carbonate to my protein?
The ideal molar ratio depends on the desired degree of labeling (DOL) and the concentration of your protein.
Starting Point: A common starting point is a 5- to 20-fold molar excess of the PEG reagent to the protein.[4]
Protein Concentration: For dilute protein solutions (< 2 mg/mL), a higher molar excess of the PEG reagent may be necessary to achieve the same level of conjugation as with more concentrated protein solutions.[3][4][5]
Optimization: It is recommended to perform small-scale trial reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio for your specific protein and desired DOL.[7]
Q4: My protein has precipitated during the conjugation reaction. What can I do?
Protein precipitation can occur due to the addition of the organic solvent used to dissolve the PEG reagent or changes in the protein's properties upon PEGylation.
Limit Organic Solvent: Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[3]
Solubility: PEGylation generally increases the water solubility of proteins.[4] However, if the initial protein is prone to aggregation, consider optimizing the buffer composition or protein concentration.
Q5: How do I remove unreacted m-PEG7-NHS carbonate and purify my PEGylated protein?
Several methods can be used for purification, depending on the size of your protein and the PEG chain.
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and hydrolysis byproducts.[9][]
Dialysis/Ultrafiltration: Dialysis or the use of centrifugal ultrafiltration devices with an appropriate molecular weight cutoff (MWCO) can efficiently remove small molecule impurities.[3][9]
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX. This method is particularly useful for separating species with different degrees of labeling (e.g., mono-PEGylated vs. di-PEGylated).[]
Experimental Protocols
Protocol 1: General m-PEG7-NHS Carbonate Conjugation to a Protein
This protocol provides a general procedure for the conjugation of m-PEG7-NHS carbonate to a protein containing primary amines.
1. Buffer Preparation and Protein Exchange:
a. Prepare an amine-free reaction buffer, such as 100 mM sodium bicarbonate or 50 mM sodium borate, and adjust the pH to 8.3-8.5.[5][11]
b. If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using dialysis or a desalting column.
c. Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[2]
2. Preparation of m-PEG7-NHS Carbonate Solution:
a. Equilibrate the vial of m-PEG7-NHS carbonate to room temperature before opening to prevent moisture condensation.[3]
b. Immediately before initiating the conjugation, dissolve the required amount of m-PEG7-NHS carbonate in anhydrous DMSO or DMF to a concentration of 10 mM.[3][11] Vortex briefly to ensure it is fully dissolved.
3. Conjugation Reaction:
a. Add the calculated volume of the m-PEG7-NHS carbonate solution to the protein solution while gently stirring or vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[3]
b. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3]
4. Quenching the Reaction (Optional):
a. To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl or glycine, to a final concentration of 50-100 mM.[11]
b. Incubate for 10-15 minutes at room temperature.[11]
5. Purification of the PEGylated Protein:
a. Purify the conjugate from unreacted PEG and quenching reagents using size exclusion chromatography (SEC), dialysis, or ultrafiltration.
6. Analysis:
a. Analyze the reaction products using SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
b. Quantify the degree of labeling (DOL) using methods such as UV-Vis spectrophotometry (if the PEG reagent has a chromophore), mass spectrometry, or HPLC.[12]
Visualizations
Caption: Experimental workflow for protein conjugation with m-PEG7-NHS carbonate.
Caption: Reaction pathway for m-PEG7-NHS carbonate conjugation and hydrolysis.
Technical Support Center: Preventing Protein Aggregation During m-PEG7-NHS Carbonate Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during m-P...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during m-PEG7-NHS carbonate labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG7-NHS carbonate, and how does it work?
A1: m-PEG7-NHS carbonate is a PEGylation reagent used to covalently attach polyethylene glycol (PEG) chains to proteins.[1] It consists of a monomethoxy-PEG with seven ethylene glycol units (m-PEG7) activated with an N-hydroxysuccinimidyl (NHS) carbonate ester. The NHS carbonate group reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a protein, to form a stable urethane linkage.[2][3] This process, known as PEGylation, can improve the protein's solubility, stability, and pharmacokinetic properties.[4]
Q2: What are the primary causes of protein aggregation during m-PEG7-NHS carbonate labeling?
A2: Protein aggregation during PEGylation can be caused by several factors:
Suboptimal pH: The reaction pH affects both the reactivity of the NHS ester and the stability of the protein. A pH that is too high can accelerate the hydrolysis of the NHS ester, while a pH that is too low can protonate the primary amines, inhibiting the reaction.[5][6] An inappropriate pH can also lead to conformational changes in the protein, exposing hydrophobic regions and promoting aggregation.
Incompatible Buffer System: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, reducing labeling efficiency and potentially leading to side reactions.[7]
High Reagent Concentration: A high molar excess of the m-PEG7-NHS carbonate reagent can lead to over-PEGylation, which may alter the protein's surface charge and hydrophobicity, causing aggregation.[8]
Protein Instability: The inherent instability of a protein under the labeling conditions (e.g., temperature, buffer composition) is a major contributor to aggregation.[9]
Poor Reagent Quality: Degradation of the m-PEG7-NHS carbonate due to moisture can lead to inefficient labeling and the presence of impurities that may induce aggregation.[7]
Q3: How does m-PEG7-NHS carbonate differ from m-PEG7-NHS ester?
A3: Both reagents target primary amines. However, m-PEG7-NHS carbonate reacts to form a urethane (carbamate) linkage, while m-PEG7-NHS ester forms an amide bond. Urethane linkages can offer different stability profiles compared to amide bonds. Functionally, succinimidyl carbonate (SC) functionalized PEGs are reported to provide excellent reactivity and higher stability in aqueous solutions compared to some other PEG NHS ester derivatives.[3]
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Visible precipitation or cloudiness in the reaction mixture.
Protein aggregation due to suboptimal reaction conditions.
1. Optimize pH: Screen a pH range from 7.0 to 8.5. Start with a phosphate buffer at pH 7.4.[3][10] 2. Change Buffer: Switch to a non-amine-containing buffer like phosphate or bicarbonate buffer.[5] 3. Reduce Molar Excess: Decrease the molar ratio of m-PEG7-NHS carbonate to protein. Start with a 5-10 fold molar excess.[10] 4. Lower Protein Concentration: High protein concentrations can favor aggregation. Try diluting the protein solution.[11] 5. Add Solubility Enhancers: Include additives like arginine, glycerol, or non-ionic surfactants in the reaction buffer.
Low labeling efficiency with no visible aggregation.
1. Hydrolysis of m-PEG7-NHS carbonate: The reagent may have degraded due to moisture or prolonged exposure to aqueous buffer. 2. Competitive inhibition: The buffer may contain primary amines. 3. Incorrect pH: The pH may be too low, leading to protonated and unreactive primary amines.
1. Use fresh reagent: Dissolve the m-PEG7-NHS carbonate in a dry organic solvent like DMSO or DMF immediately before use.[7] 2. Buffer exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, bicarbonate buffer).[8] 3. Increase pH: Gradually increase the reaction pH towards 8.0-8.5 to deprotonate the amines.[5]
High degree of PEGylation and aggregation.
Excessive molar ratio of m-PEG7-NHS carbonate: Too much reagent is being used, leading to multiple PEG chains attaching to a single protein molecule.
Titrate the molar ratio: Perform small-scale experiments with varying molar excesses of the PEG reagent (e.g., 2:1, 5:1, 10:1, 20:1) to find the optimal ratio for mono-PEGylation.[8]
Protein is stable in the initial buffer but aggregates upon addition of m-PEG7-NHS carbonate.
Solvent-induced precipitation: The organic solvent used to dissolve the PEG reagent may be causing the protein to precipitate.
1. Minimize organic solvent: Keep the volume of the organic solvent below 10% of the total reaction volume.[8] 2. Stepwise addition: Add the PEG reagent solution to the protein solution slowly and with gentle mixing.
Quantitative Data Summary
Table 1: Effect of pH on the Hydrolysis Half-life of mPEG-NHS Carbonates in Different Buffers
Note: The hydrolysis rate is influenced by the specific PEG linker structure. Higher pH generally leads to faster hydrolysis.[2]
Table 2: Recommended Reaction Conditions for m-PEG7-NHS Carbonate Labeling
Parameter
Recommended Range
Rationale
pH
7.0 - 8.5
Balances amine reactivity and NHS carbonate stability.[3][10]
Buffer System
Phosphate (PBS), Bicarbonate
Amine-free to prevent competitive reactions.[5][12]
Molar Excess of m-PEG7-NHS Carbonate to Protein
5:1 to 20:1
Optimize for desired degree of labeling while minimizing aggregation.[8][10]
Protein Concentration
1 - 10 mg/mL
Higher concentrations can sometimes lead to aggregation.[8]
Reaction Temperature
Room Temperature or 4°C
Lower temperatures can help maintain protein stability.
Reaction Time
30 minutes to 2 hours
Dependent on pH, temperature, and reagent concentration.[8]
Experimental Protocols
Protocol: Small-Scale Optimization of m-PEG7-NHS Carbonate Labeling
Buffer Exchange: Ensure the protein solution is in an appropriate amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4). If necessary, perform buffer exchange using dialysis or a desalting column.
Prepare Protein Solution: Adjust the protein concentration to 2-5 mg/mL.
Prepare m-PEG7-NHS Carbonate Stock Solution: Immediately before use, dissolve the m-PEG7-NHS carbonate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
Set up Parallel Reactions: In separate microcentrifuge tubes, set up reactions with varying molar excesses of m-PEG7-NHS carbonate (e.g., 5-fold, 10-fold, 20-fold).
Initiate the Reaction: Add the calculated volume of the m-PEG7-NHS carbonate stock solution to each protein solution. The final concentration of the organic solvent should not exceed 10%. Mix gently by pipetting.
Incubation: Incubate the reactions at room temperature for 1 hour with gentle shaking.
Quench the Reaction: Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.
Analysis: Analyze the reaction products by SDS-PAGE to assess the degree of PEGylation and by size-exclusion chromatography (SEC) to quantify any aggregation.
Visualizations
Caption: Workflow for protein labeling with m-PEG7-NHS carbonate.
Caption: Chemical reaction of m-PEG7-NHS carbonate with a primary amine.
Note: The images in the DOT script for the chemical reaction are placeholders and would need to be replaced with actual chemical structure images for proper rendering.
Technical Support Center: Post-Conjugation Purification of m-PEG7-NHS Carbonate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the effective removal of excess m-PEG7-NHS carbonate fol...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the effective removal of excess m-PEG7-NHS carbonate following its conjugation to proteins, peptides, and other amine-containing biomolecules. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your PEGylated product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess m-PEG7-NHS carbonate after conjugation?
A1: The presence of unreacted m-PEG7-NHS carbonate can interfere with downstream applications and analytics. It can lead to inaccurate characterization of the conjugate, potential off-target effects in biological assays, and difficulties in formulation. Complete removal ensures that the observed effects are solely attributable to the PEGylated molecule.
Q2: What are the primary methods for removing unreacted m-PEG7-NHS carbonate?
A2: The most common and effective methods leverage the size difference between the PEGylated conjugate and the smaller, unreacted m-PEG7-NHS carbonate. These techniques include:
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.
Dialysis: Utilizes a semi-permeable membrane to allow the passage of small molecules while retaining larger ones.
Tangential Flow Filtration (TFF): A rapid and scalable method for buffer exchange and the separation of molecules of different sizes.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of method depends on several factors, including your sample volume, the size of your target molecule, the required purity, and the available equipment. The table below provides a comparison to guide your decision.
Comparison of Purification Methods
Feature
Size Exclusion Chromatography (SEC)
Dialysis
Tangential Flow Filtration (TFF)
Principle
Separation based on hydrodynamic radius
Diffusion across a semi-permeable membrane
Convective transport through a semi-permeable membrane
Typical Sample Volume
µL to mL (analytical) or L (preparative)
µL to L
mL to thousands of L
Processing Time
30-60 minutes (analytical) to several hours (preparative)
12-48 hours with multiple buffer changes
1-4 hours
Key Parameter
Column resin and dimensions, flow rate
Membrane Molecular Weight Cut-Off (MWCO)
Membrane MWCO, Transmembrane Pressure (TMP)
Resolution
High (can separate different PEGylation states)
Low (removes small molecules)
Moderate to High
Advantages
High resolution, can be automated
Simple setup, gentle on samples
Fast, scalable, can concentrate the sample
Disadvantages
Potential for sample dilution, column cost
Slow, potential for sample loss due to binding
Requires specific equipment, potential for membrane fouling
Experimental Protocols and Troubleshooting
Below are detailed protocols for the recommended purification methods, along with troubleshooting guides to address common issues.
Size Exclusion Chromatography (SEC)
SEC is a powerful technique that separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, like the PEGylated conjugate, elute first, followed by smaller molecules like the unreacted m-PEG7-NHS carbonate.[]
Experimental Protocol: SEC
Column Selection: Choose a size exclusion column with a fractionation range appropriate for separating your PEGylated conjugate from the free m-PEG7-NHS carbonate (MW ~500 Da). Columns with a fractionation range of 1-30 kDa are often suitable.
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your conjugate and will not cause aggregation. A common choice is phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed.
System Equilibration: Equilibrate the SEC column with the mobile phase buffer at a constant flow rate until a stable baseline is achieved. A typical flow rate is 0.5-1.0 mL/min for analytical columns.
Sample Preparation: If necessary, concentrate your reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulates.
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as the eluent exits the detector. The first peak to elute should correspond to your PEGylated conjugate.
Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins) to confirm the presence and purity of your conjugate.
Diagram of SEC Workflow
References
Troubleshooting
strategies to avoid intramolecular crosslinking with m-PEG7-NHS carbonate
This technical support guide provides researchers, scientists, and drug development professionals with strategies to control PEGylation reactions using m-PEG7-NHS carbonate, with a focus on avoiding undesirable side prod...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide provides researchers, scientists, and drug development professionals with strategies to control PEGylation reactions using m-PEG7-NHS carbonate, with a focus on avoiding undesirable side products and achieving optimal conjugation.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG7-NHS carbonate and how does it differ from m-PEG-NHS esters?
A1: m-PEG7-NHS carbonate is a monofunctional polyethylene glycol (PEG) reagent used for the covalent modification of proteins and other biomolecules. The "m" indicates a methoxy group at one end, making it unreactive, while the other end contains an N-hydroxysuccinimidyl (NHS) carbonate group. This NHS carbonate group reacts with primary amines (e.g., lysine residues) on a target molecule to form a stable urethane linkage.[1][2] This differs from m-PEG-NHS esters, which form an amide bond upon reaction with amines.[2] The reactivity and stability of the NHS carbonate can differ from NHS esters, potentially offering advantages in specific applications.[1][3]
Q2: Can a monofunctional PEG like m-PEG7-NHS carbonate cause intramolecular crosslinking?
A2: True intramolecular crosslinking, where a single molecule permanently links two different sites on the same protein, requires a bifunctional reagent (one with reactive groups at both ends). Since m-PEG7-NHS carbonate is monofunctional, it can only form a single covalent bond with the protein. Therefore, it cannot, by definition, create a permanent intramolecular crosslink. However, uncontrolled or excessive PEGylation can lead to a high density of PEG chains on the protein surface, which might lead to steric hindrance or non-covalent interactions that could be misconstrued as "crosslinking." The primary goal is to control the reaction to achieve a well-defined, often mono-PEGylated, product.
Q3: What is the optimal pH for reacting m-PEG7-NHS carbonate with a protein?
A3: The reaction of NHS esters and carbonates with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[4] At a lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. At a higher pH (above 8.5), the hydrolysis of the NHS carbonate group to an unreactive PEG-acid accelerates significantly, which competes with the desired conjugation reaction and reduces the overall yield.
Q4: What is the difference between intermolecular and intramolecular crosslinking?
A4: Intermolecular crosslinking refers to the formation of a covalent bond between two or more separate molecules, for instance, linking two protein molecules together. Intramolecular crosslinking, on the other hand, involves the formation of a covalent bond between two different reactive sites within the same molecule. As mentioned, true crosslinking requires a bifunctional reagent.
Troubleshooting Guide
This guide addresses common issues encountered during PEGylation with m-PEG7-NHS carbonate.
Problem
Potential Cause
Recommended Solution
Low PEGylation Efficiency
1. Suboptimal pH: The reaction pH is too low, leading to protonated, unreactive amines. 2. Hydrolysis of m-PEG7-NHS carbonate: The reaction pH is too high, or the reaction time is excessively long, causing the reagent to hydrolyze before it can react with the protein. 3. Inactive m-PEG7-NHS carbonate: The reagent has been improperly stored and has hydrolyzed. 4. Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris buffer).
1. Optimize pH: Ensure the reaction buffer is between pH 7.2 and 8.5. A pH of 8.0 is often a good starting point. 2. Control Reaction Time and Temperature: Monitor the reaction progress over time. Reactions are often carried out at room temperature for 1-2 hours or at 4°C for longer periods to minimize hydrolysis. 3. Use Fresh Reagent: Dissolve the m-PEG7-NHS carbonate in a suitable dry organic solvent (like DMSO or DMF) immediately before use and add it to the protein solution. 4. Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS) or borate buffer.
High Degree of PEGylation (Multiple PEGs per Protein)
1. High Molar Ratio: The molar ratio of m-PEG7-NHS carbonate to the protein is too high. 2. High Protein Concentration: High concentrations can sometimes favor more extensive modification.
1. Optimize Molar Ratio: Start with a lower molar excess of the PEG reagent (e.g., 1:1 to 5:1 PEG:protein) and titrate up to achieve the desired degree of PEGylation. 2. Adjust Protein Concentration: While less common, if aggregation is not an issue, you can test a slightly lower protein concentration.
Protein Aggregation or Precipitation
1. Change in Protein Solubility: The addition of PEG can alter the surface properties of the protein, leading to aggregation. 2. Solvent Effects: The organic solvent used to dissolve the m-PEG7-NHS carbonate may be causing the protein to precipitate.
1. Screen Buffer Conditions: Test different buffers or the addition of stabilizing excipients. 2. Minimize Organic Solvent: Keep the volume of the organic solvent to a minimum (typically <10% of the total reaction volume). Add the PEG solution slowly to the protein solution while gently stirring.
Inconsistent Results
1. Variability in Reagents: Inconsistent quality or handling of the m-PEG7-NHS carbonate. 2. Slight Variations in Reaction Conditions: Minor changes in pH, temperature, or reaction time can significantly impact the outcome.
1. Standardize Reagent Handling: Aliquot and store the m-PEG7-NHS carbonate under desiccated conditions. Always use freshly prepared stock solutions. 2. Maintain Strict Control Over Reaction Parameters: Carefully control and document all reaction conditions for reproducibility.
Experimental Protocols
General Protocol for Protein PEGylation
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0) at a concentration of 1-10 mg/mL.
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG7-NHS carbonate in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-100 mg/mL.
PEGylation Reaction: Add the desired molar excess of the dissolved m-PEG7-NHS carbonate to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10% (v/v).
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time should be determined empirically.
Quenching: Stop the reaction by adding a small molecule with a primary amine, such as glycine or Tris, to a final concentration of 20-50 mM.
Purification: Remove the unreacted PEG and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Analysis: Analyze the PEGylated product using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation.
Optimization of Reaction Parameters
To avoid undesirable products, a systematic optimization of the reaction conditions is recommended.
Parameter
Range to Test
Rationale
pH
7.0, 7.5, 8.0, 8.5
To balance the reactivity of primary amines and the hydrolysis of the NHS carbonate.
Molar Ratio (PEG:Protein)
1:1, 3:1, 5:1, 10:1
To control the degree of PEGylation and favor mono-PEGylation.
Protein Concentration
1 mg/mL, 5 mg/mL, 10 mg/mL
To assess the effect on reaction kinetics and potential aggregation.
Reaction Time
30 min, 1 hr, 2 hrs, 4 hrs
To find the optimal time for the desired modification before significant hydrolysis occurs.
Temperature
4°C, Room Temperature (20-25°C)
To control the reaction rate and minimize side reactions.
Visualizations
Caption: Reaction scheme for protein PEGylation with m-PEG7-NHS carbonate.
Technical Support Center: Purification of m-PEG7-NHS Carbonate Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of m-PEG7-NHS carbonate conjugates by chromatography. It is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of m-PEG7-NHS carbonate conjugates by chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying m-PEG7-NHS carbonate conjugates?
A1: The primary challenges include the inherent instability of the NHS ester, which is susceptible to hydrolysis, and the potential for a heterogeneous reaction mixture. This mixture may contain the desired conjugate, unreacted starting materials (the amine-containing molecule and the m-PEG7-NHS carbonate), and hydrolysis byproducts of the NHS ester. Separating these closely related species can be complex.
Q2: Which chromatographic technique is most suitable for purifying m-PEG7-NHS carbonate conjugates?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying small molecule PEG conjugates. It separates molecules based on their hydrophobicity, which allows for the separation of the more hydrophobic PEGylated conjugate from the less hydrophobic unreacted amine and hydrolysis byproducts.
Q3: How can I monitor the success of the purification process?
A3: The purification can be monitored by analyzing fractions collected from the chromatograph. Techniques such as analytical RP-HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the presence and purity of the desired m-PEG7-NHS carbonate conjugate in the collected fractions.
Q4: What are the critical factors to consider for the stability of the m-PEG7-NHS carbonate conjugate during purification?
A4: The NHS ester is moisture-sensitive and its hydrolysis is accelerated at higher pH.[1][2] Therefore, it is crucial to use anhydrous solvents for the reaction and to work at a neutral or slightly acidic pH during purification if possible.[3] The conjugate should be handled promptly and stored in a dry environment at low temperatures (e.g., -20°C) to minimize degradation.[2][4]
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield of Purified Conjugate
- Incomplete reaction. - Hydrolysis of the m-PEG7-NHS carbonate prior to or during the reaction. - Suboptimal purification conditions leading to product loss.
- Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants). - Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Adjust the chromatography gradient to ensure the conjugate is fully eluting from the column. Collect and analyze all fractions to locate the product.
Peak Tailing in RP-HPLC
- Secondary interactions between the analyte and the stationary phase. - Column overload. - Column degradation or contamination.
- Add a competing agent, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to the mobile phase to reduce secondary interactions. - Reduce the amount of sample loaded onto the column. - Use a guard column to protect the analytical column. If the column is old or has been used extensively, consider replacing it.
Presence of Multiple Peaks in the Purified Fraction
- Incomplete separation of the conjugate from starting materials or byproducts. - Degradation of the conjugate during purification or analysis.
- Optimize the HPLC gradient for better resolution. A shallower gradient can improve the separation of closely eluting compounds. - Ensure the stability of the conjugate in the mobile phase. If degradation is suspected, try different mobile phase compositions or pH.
No Product Peak Detected
- Complete hydrolysis of the NHS ester. - The product is not eluting from the column.
- Verify the integrity of the m-PEG7-NHS carbonate starting material. - Use a stronger mobile phase (higher percentage of organic solvent) to elute highly retained compounds.
Experimental Workflow & Protocol
The overall process for the synthesis and purification of an m-PEG7-NHS carbonate conjugate is depicted in the workflow diagram below.
Caption: Workflow for the synthesis and purification of m-PEG7-NHS carbonate conjugates.
Detailed Experimental Protocol: Purification by RP-HPLC
This protocol is an illustrative example for the purification of a small molecule m-PEG7-NHS carbonate conjugate. The specific conditions may need to be optimized for your particular conjugate.
1. Materials and Reagents:
Crude reaction mixture containing the m-PEG7-NHS carbonate conjugate.
HPLC-grade water.
HPLC-grade acetonitrile (ACN).
Trifluoroacetic acid (TFA), HPLC grade.
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
2. HPLC System and Column:
A preparative HPLC system equipped with a UV detector.
A C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm).
3. Sample Preparation:
Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. Chromatographic Conditions:
Flow Rate: 4.0 mL/min
Detection Wavelength: 220 nm and 260 nm (the NHS ester byproduct absorbs at 260 nm).
Gradient:
0-5 min: 10% B
5-35 min: 10-70% B (linear gradient)
35-40 min: 70-100% B (linear gradient)
40-45 min: 100% B
45-50 min: 100-10% B (linear gradient)
50-60 min: 10% B (re-equilibration)
5. Purification Procedure:
Equilibrate the column with 10% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
Inject the prepared sample onto the column.
Run the gradient as described above.
Collect fractions corresponding to the major peaks observed in the chromatogram. The desired conjugate is expected to elute later than the unreacted amine and hydrolysis byproducts due to its increased hydrophobicity.
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.
Pool the pure fractions.
Remove the organic solvent (acetonitrile) using a rotary evaporator.
Lyophilize the aqueous solution to obtain the purified m-PEG7-NHS carbonate conjugate as a solid.
Quantitative Data
The following table provides an example of the expected outcome from a typical purification of a small molecule m-PEG7-NHS carbonate conjugate. Actual results may vary depending on the specific reaction and purification conditions.
Step
Total Mass (mg)
Purity (%)
Yield (%)
Crude Reaction Mixture
100
~40
100
Pooled HPLC Fractions
35
>95
35
Final Lyophilized Product
32
>98
32
Purity was determined by analytical RP-HPLC with UV detection at 220 nm.
Author: BenchChem Technical Support Team. Date: November 2025
Here is a technical support center for m-PEG7-NHS carbonate.
Welcome to the technical support center for m-PEG7-NHS carbonate. This guide provides detailed information on storage, handling, and experimental use, along with troubleshooting advice to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is m-PEG7-NHS carbonate and what is it used for?
A1: m-PEG7-NHS carbonate is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) spacer to molecules of interest. It contains an N-hydroxysuccinimide (NHS) ester functional group that reacts specifically with primary amines (-NH₂) on proteins, peptides, or other substrates to form a stable carbamate linkage.[1][2][3][4] The hydrophilic PEG spacer can help to increase the solubility and stability of the conjugated molecule.[2][3]
Q2: How should I store and handle the solid m-PEG7-NHS carbonate reagent?
A2: The reagent is moisture-sensitive and should be handled with care to prevent hydrolysis of the reactive NHS ester.[5][6] Vials should be brought to room temperature before opening to avoid moisture condensation.[5][7][8] For detailed storage temperatures and durations, please refer to the table below.
Q3: Can I prepare a stock solution of m-PEG7-NHS carbonate for later use?
A3: It is strongly recommended to dissolve the reagent immediately before use.[5][6][7] The NHS ester group is readily hydrolyzed in the presence of moisture, which will render the reagent inactive.[5][8] Preparing stock solutions for long-term storage is not advised as it can compromise your experimental results.[6][7]
Q4: What type of buffer should I use for the conjugation reaction?
A4: Use an amine-free buffer with a pH between 7.0 and 8.5.[1][5][9] Suitable buffers include phosphate-buffered saline (PBS), borate, HEPES, and carbonate buffers.[9][10][11] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[5][6][10][11]
Q5: How do I stop or "quench" the reaction?
A5: The reaction can be quenched by adding a buffer that contains primary amines.[5][10] Common quenching buffers include Tris-buffered saline (TBS) or a solution of glycine, lysine, or hydroxylamine.[7][11] These molecules will react with any remaining unreacted m-PEG7-NHS carbonate.
Storage and Handling Data
This table summarizes the recommended conditions for storing and handling m-PEG7-NHS carbonate in both its solid form and as a freshly prepared solution.
Use anhydrous solvents (e.g., DMSO, DMF) for reconstitution.[3][5]
Important Precaution
Equilibrate vial to room temperature before opening.[6]
Discard any unused solution.[5][6][7] Avoid repeated freeze-thaw cycles.[12]
Experimental Protocols
Protocol 1: Reconstitution of m-PEG7-NHS Carbonate
Allow the vial of m-PEG7-NHS carbonate to equilibrate to room temperature before opening.
Immediately before starting the conjugation reaction, add a small volume of an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][5][6]
Vortex gently to ensure the reagent is fully dissolved. A common concentration for a starting solution is 10 mM.[6][8]
Proceed immediately to the conjugation protocol. Do not store the solution.[6]
Protocol 2: General Protein Conjugation (PEGylation)
This protocol provides a starting point for the PEGylation of a protein, such as an antibody. The molar ratio of the PEG reagent to the protein may need to be optimized for your specific application.[5]
Protein Preparation : Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[5][8] If your protein is in a buffer containing Tris or glycine, it must be exchanged into a suitable reaction buffer via dialysis or desalting column.[5][6]
Reagent Preparation : Reconstitute the m-PEG7-NHS carbonate in DMSO or DMF to a concentration of 10 mM immediately before use, as described in Protocol 1.
Conjugation : Add a calculated volume of the dissolved PEG reagent to your protein solution. A 20-fold molar excess of the PEG reagent is a common starting point.[5][6][8]
Note: The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[5][6][8]
Incubation : Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[5][6]
Quenching : Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[10]
Purification : Remove unreacted PEG reagent and reaction byproducts from the PEGylated protein using a suitable method such as dialysis, size-exclusion chromatography, or a spin desalting column.[5][6][7]
Storage : Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.[5][6]
Troubleshooting Guide
Encountering issues with your PEGylation reaction? This guide addresses common problems and provides solutions.
Q: My conjugation yield is very low or non-existent. What could be wrong?
A: Low yield is the most common issue and can stem from several factors. Use the diagram and table below to diagnose the problem.
A troubleshooting workflow for low conjugation yield.
Problem
Potential Cause
Recommended Solution
Low or No Conjugation Product
Hydrolysis of PEG Reagent : The NHS ester is highly sensitive to moisture and has a short half-life in aqueous buffers.[5][10][12]
Always use freshly prepared reagent solution.[5][6][7] Ensure the solid reagent vial is warmed to room temperature before opening to prevent condensation.[6][8] Use anhydrous grade DMSO or DMF.[12]
Incorrect Buffer : Use of buffers containing primary amines (e.g., Tris, glycine) competes with the reaction.[5][6][10]
Switch to an amine-free buffer such as PBS, HEPES, or Borate for the reaction.[10][11] Ensure the purification and storage buffers for your substrate are also amine-free.
Incorrect pH : The reaction pH is too low, meaning the primary amines on the substrate are protonated and not sufficiently nucleophilic.
Adjust the reaction buffer to a pH between 7.2 and 8.5.[1][9] The rate of reaction with the amine increases with pH, but so does the rate of hydrolysis, so a balance must be struck.[10]
Poor Yield / Incomplete Reaction
Insufficient Molar Excess : The ratio of PEG reagent to your molecule is too low, especially in dilute protein solutions.[5]
Increase the molar excess of the m-PEG7-NHS carbonate. A 10 to 50-fold molar excess is a good range to test.[10]
Short Incubation Time : The reaction did not proceed to completion.
Increase the incubation time or switch from incubating on ice to room temperature.[5][8] Monitor the reaction progress if possible.
Precipitation During Reaction
Low Substrate Solubility : The addition of the organic solvent used to dissolve the PEG reagent causes the protein to precipitate.
Decrease the final concentration of the organic solvent in the reaction mixture to below 10%.[5][6][8] Alternatively, perform the reaction at 4°C.
High Degree of PEGylation : Over-modification of the protein can alter its solubility characteristics and cause aggregation.
Reduce the molar excess of the PEG reagent or shorten the reaction time to decrease the average number of PEGs attached per protein.
Technical Support Center: Quenching Unreacted m-PEG7-NHS Carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted m-PEG7-NHS carbonate in experimental reactions. Below you...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted m-PEG7-NHS carbonate in experimental reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quenching process.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the reaction of m-PEG7-NHS carbonate?
Quenching is a critical step to stop the reaction of m-PEG7-NHS carbonate with your target molecule (e.g., protein, peptide, or amine-modified oligonucleotide). Failure to quench the reaction can lead to several undesirable outcomes, including:
Over-modification: The PEGylation reaction may continue, leading to the attachment of more PEG chains than desired, which can alter the biological activity and characteristics of your molecule.
Non-specific reactions: Unreacted m-PEG7-NHS carbonate can react with other nucleophiles in the sample, leading to a heterogeneous product mixture.
Interference in downstream applications: Residual active PEG reagent can interfere with subsequent analytical or functional assays.
Q2: What are the common quenching agents for m-PEG7-NHS carbonate reactions?
The most common and effective quenching agents are molecules containing a primary amine. These agents react with the NHS ester of the m-PEG7-NHS carbonate in the same way as the target molecule, thus consuming the excess reagent. Commonly used quenching agents include:
Tris (tris(hydroxymethyl)aminomethane): A widely used buffer and quenching agent.
Glycine: A simple amino acid that is also effective for quenching.
Hydroxylamine: Another effective quenching agent that reacts with the NHS ester.[1][2]
Q3: How do I choose the right quenching agent?
The choice of quenching agent can depend on your specific application and downstream processing steps.
Tris and Glycine are generally preferred due to their low cost, stability, and compatibility with many biological samples.[3][4] They are effective at neutral to slightly basic pH.
Hydroxylamine is also a potent quenching agent.[1]
For most applications, Tris or glycine are excellent first choices.
Q4: What is the mechanism of quenching?
The quenching process involves a nucleophilic attack of the primary amine group of the quenching agent on the carbonyl carbon of the NHS ester in the m-PEG7-NHS carbonate. This reaction forms a stable, covalent bond between the quenching agent and the m-PEG7, effectively inactivating the NHS ester and preventing it from reacting further with your target molecule.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low conjugation efficiency before quenching
1. Hydrolysis of m-PEG7-NHS carbonate: The reagent is sensitive to moisture and can hydrolyze, rendering it inactive.[5][6] The half-life for hydrolysis of a PEG-succinimidyl carbonate at pH 8.0 and 25°C is approximately 20.4 minutes. This half-life can triple when the pH is lowered by one unit. 2. Suboptimal reaction pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2-8.5.[3] 3. Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the PEG reagent.[3]
1. Proper handling and storage of m-PEG7-NHS carbonate: Store the reagent desiccated at -20°C.[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use. 2. Optimize reaction pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use non-amine containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[7] 3. Buffer exchange: If your sample is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer before adding the m-PEG7-NHS carbonate.
Incomplete quenching of the reaction
1. Insufficient concentration of quenching agent: The molar excess of the quenching agent may not be high enough to react with all the unreacted m-PEG7-NHS carbonate. 2. Inadequate quenching time or temperature: The quenching reaction may not have proceeded to completion.
1. Increase the concentration of the quenching agent: A final concentration of 20-100 mM of Tris or glycine is typically recommended.[1][6] 2. Optimize quenching conditions: Increase the incubation time (e.g., 15-30 minutes at room temperature) to ensure complete quenching.
Precipitation observed after adding quenching agent
1. High concentration of the quenched PEG reagent: The product of the quenching reaction (PEG-quencher conjugate) may have limited solubility. 2. Change in buffer conditions: The addition of the quenching agent may have altered the pH or ionic strength of the solution, leading to precipitation of your target molecule.
1. Perform a buffer exchange: After quenching, remove the excess quenching agent and the quenched PEG reagent using a desalting column or dialysis. 2. Optimize quenching buffer: Ensure the pH of the quenching buffer is compatible with the stability of your target molecule.
Unexpected side reactions
Reaction of NHS ester with other nucleophiles: Besides primary amines, NHS esters can also react with other nucleophilic groups such as thiols (cysteines) or hydroxyls (serine, threonine, tyrosine), although the reaction with primary amines is more favorable.[8][9]
Control reaction conditions: Maintain the pH in the recommended range of 7.2-8.5 to favor the reaction with primary amines. If side reactions are a concern, consider protecting other reactive groups on your molecule before the PEGylation reaction.
Quantitative Data Summary
The stability of the m-PEG7-NHS carbonate is a critical factor influencing the success of the conjugation reaction. The primary competing reaction is hydrolysis. The following table summarizes the hydrolysis half-life of a PEG-succinimidyl carbonate (SC), which is the reactive group in m-PEG7-NHS carbonate.
Reactive Group
pH
Temperature (°C)
Hydrolysis Half-life (minutes)
Succinimidyl Carbonate (SC)
8.0
25
20.4
Succinimidyl Carbonate (SC)
7.0
25
~61.2 (estimated)
Note: The half-life at pH 7.0 is estimated based on the information that the half-life typically triples when the pH is lowered by one unit.
Experimental Protocols
Standard Quenching Protocol using Tris Buffer
This protocol describes a general procedure for quenching unreacted m-PEG7-NHS carbonate with Tris buffer.
Prepare the Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.0.
Add Quenching Agent: To your reaction mixture, add the 1 M Tris-HCl stock solution to a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction volume.
Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.
Purification: Proceed with the purification of your PEGylated product to remove the quenched PEG reagent and excess quenching agent. This can be achieved by methods such as size exclusion chromatography (desalting column) or dialysis.
Standard Quenching Protocol using Glycine
This protocol provides an alternative method using glycine as the quenching agent.
A Researcher's Guide to Quantifying Protein Labeling with m-PEG7-NHS Carbonate
For researchers, scientists, and drug development professionals, the precise quantification of polyethylene glycol (PEG) conjugation to proteins is a critical parameter in the development of biotherapeutics. This guide p...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the precise quantification of polyethylene glycol (PEG) conjugation to proteins is a critical parameter in the development of biotherapeutics. This guide provides a comprehensive comparison of methods for quantifying the degree of labeling with m-PEG7-NHS carbonate and other common amine-reactive PEGylation reagents. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your research.
Introduction to Amine-Reactive PEGylation
PEGylation, the covalent attachment of PEG chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. m-PEG7-NHS carbonate is an amine-reactive reagent that specifically targets the primary amino groups of lysine residues and the N-terminus of proteins, forming a stable amide bond. The "m" signifies a methoxy group at one end of the PEG, "PEG7" indicates a chain of seven ethylene glycol units, and "NHS carbonate" is the N-hydroxysuccinimide ester reactive group.
The degree of labeling—the average number of PEG molecules conjugated to a single protein molecule—is a critical quality attribute that can significantly impact the efficacy, safety, and stability of the final product. Therefore, accurate and reliable quantification of the degree of labeling is paramount.
Comparison of Amine-Reactive PEGylation Reagents
While m-PEG7-NHS carbonate is a popular choice, several other amine-reactive PEGylation reagents are available, each with distinct chemical properties. The choice of reagent can influence reaction kinetics, the stability of the resulting linkage, and the ease of monitoring the reaction.
Reagent
Reactive Group
Linkage Formed
Key Characteristics
m-PEG-NHS Carbonate
N-Hydroxysuccinimide Carbonate
Amide
Forms a stable amide bond. The reaction is pH-dependent, typically performed at pH 7.2-8.5. Competing hydrolysis of the NHS ester increases with pH.
m-PEG-NPC
p-Nitrophenyl Carbonate
Urethane
Forms a highly stable urethane bond. The release of p-nitrophenol during the reaction can be monitored spectrophotometrically, allowing for real-time reaction tracking. Generally less reactive than NHS esters.
m-PEG-SCM
Succinimidyl Carboxymethyl
Amide
Similar to NHS esters, forms a stable amide bond. The linker structure between the PEG and the succinimidyl group can influence reaction kinetics.
m-PEG-Aldehyde
Aldehyde
Secondary Amine
Reacts with amines via reductive amination, a two-step process requiring a reducing agent (e.g., sodium cyanoborohydride). This method can offer greater selectivity for the N-terminus under controlled pH conditions.
Quantifying the Degree of Labeling: A Comparative Overview of Methods
Several analytical techniques can be employed to determine the degree of PEGylation. The choice of method often depends on the size of the protein and the PEG chain, the required accuracy, and the available instrumentation.
Method
Principle
Advantages
Disadvantages
TNBS Assay
Spectrophotometric
Simple, rapid, and sensitive for the determination of free primary amines.
Indirect method; requires a separate measurement before and after PEGylation. Potential for interference from other sample components.
Fluorescamine Assay
Fluorometric
Highly sensitive and rapid for quantifying primary amines. Less susceptible to interference from free PEG than the TNBS assay.
Indirect method; requires measurements before and after PEGylation. The reagent is prone to hydrolysis.
MALDI-TOF Mass Spectrometry
Mass Spectrometry
Directly measures the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains. Can resolve different PEGylated species.
Polydispersity of PEG can complicate spectra. May require optimization of matrix and instrument settings.
¹H NMR Spectroscopy
Nuclear Magnetic Resonance
Provides a quantitative measure of the degree of PEGylation by comparing the integral of the PEG methylene protons to a protein-specific signal.
Requires higher sample concentrations and a high-field NMR spectrometer. Not suitable for all proteins.
Experimental Protocols
General PEGylation Protocol with m-PEG7-NHS Carbonate
This protocol provides a general guideline for the PEGylation of a protein using m-PEG7-NHS carbonate. Optimal conditions (e.g., molar ratio of PEG to protein, reaction time, temperature) should be determined empirically for each specific protein.
Materials:
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Avoid buffers containing primary amines like Tris.
m-PEG7-NHS carbonate, dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
Purification system (e.g., size-exclusion chromatography or dialysis) to remove unreacted PEG.
Procedure:
Prepare the protein solution at a known concentration in the reaction buffer.
Add the desired molar excess of the m-PEG7-NHS carbonate solution to the protein solution while gently stirring.
Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours).
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.
Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate method.
Quantification Methodologies
Trinitrobenzenesulfonic Acid (TNBS) Assay
This spectrophotometric assay quantifies the number of free primary amino groups in a protein before and after PEGylation. The difference in the number of free amines corresponds to the number of amines modified with PEG.
Materials:
0.1 M Sodium Bicarbonate Buffer, pH 8.5.
0.01% (w/v) TNBSA solution in 0.1 M Sodium Bicarbonate Buffer (prepare fresh).
10% (w/v) SDS solution.
1 N HCl.
Standard solution of a primary amine (e.g., glycine or an unmodified protein of known concentration).
Procedure:
Prepare a standard curve using the primary amine standard.
For the assay, mix 0.5 mL of the protein sample (both unmodified and PEGylated) at a concentration of 20-200 µg/mL in the bicarbonate buffer with 0.25 mL of the 0.01% TNBSA solution.
Incubate the mixture at 37°C for 2 hours.
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
Measure the absorbance at 335 nm.
Calculate the number of free amines in each sample by comparing the absorbance to the standard curve.
The degree of labeling is calculated as:
(Moles of free amines in unmodified protein - Moles of free amines in PEGylated protein) / Moles of protein.
Fluorescamine Assay
This fluorometric assay also determines the number of free primary amines. Fluorescamine reacts with primary amines to produce a fluorescent product.
Materials:
0.1 M Borate Buffer, pH 9.0.
Fluorescamine solution (e.g., 3 mg/mL in acetone or DMSO, prepare fresh).
Standard solution of a primary amine (e.g., bovine serum albumin, BSA).
Procedure:
Prepare a standard curve using the BSA standard.
To 1.0 mL of the borate buffer, add up to 100 µL of the protein sample (unmodified and PEGylated).
While vortexing, add 125 µL of the fluorescamine solution dropwise.
Incubate at room temperature for 15 minutes.
Measure the fluorescence with an excitation wavelength of 390 nm and an emission wavelength of 475 nm.
Calculate the number of free amines and the degree of labeling as described for the TNBS assay.
MALDI-TOF Mass Spectrometry
This technique directly measures the molecular weight of the native and PEGylated protein. The mass difference allows for the calculation of the number of attached PEG chains.
Materials:
MALDI-TOF mass spectrometer.
MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).
Sample and matrix solvents (e.g., acetonitrile, water, trifluoroacetic acid).
Procedure:
Prepare the native and PEGylated protein samples at a concentration of approximately 1 mg/mL.
Mix the sample solution with the matrix solution in a 1:1 ratio.
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
Acquire the mass spectra in linear positive ion mode.
Determine the average molecular weight of the native protein (MW_native) and the PEGylated protein (MW_PEGylated).
The degree of labeling is calculated as:
(MW_PEGylated - MW_native) / Molecular weight of the m-PEG7 chain.
¹H NMR Spectroscopy
This method provides a direct quantification of the degree of PEGylation by comparing the integrated signal of the repeating ethylene glycol protons of PEG to a well-resolved proton signal from the protein.
Materials:
High-field NMR spectrometer (e.g., 500 MHz or higher).
Deuterated solvent (e.g., D₂O).
Internal standard (optional).
Procedure:
Lyophilize the native and PEGylated protein samples and dissolve them in D₂O.
Acquire the ¹H NMR spectrum.
Integrate the characteristic signal of the PEG methylene protons (around 3.6 ppm) (I_PEG).
Integrate a well-resolved, non-exchangeable proton signal from the protein (I_protein). The number of protons corresponding to this signal must be known (N_protein_protons).
The degree of labeling is calculated as:
(I_PEG / N_PEG_protons) / (I_protein / N_protein_protons)
Where N_PEG_protons is the number of methylene protons in the m-PEG7 chain (7 * 4 = 28).
Visualizing the Workflow and Pathways
PEGylation Reaction and Quantification Workflow
Caption: Workflow for protein PEGylation and subsequent quantification.
Amine-Reactive PEGylation Chemistry
Caption: Comparison of reaction pathways for NHS ester and aldehyde PEGylation.
Conclusion
The selection of a suitable PEGylation reagent and an appropriate quantification method is crucial for the successful development of PEGylated protein therapeutics. This guide provides a framework for comparing different amine-reactive chemistries and analytical techniques. For robust and reliable results, it is recommended to employ orthogonal methods to confirm the degree of labeling. For instance, an indirect method like the TNBS or fluorescamine assay can be complemented by a direct measurement using MALDI-TOF MS. By carefully considering the advantages and limitations of each approach, researchers can confidently characterize their PEGylated products and ensure their quality and consistency.
Comparative
A Comparative Guide to Peptide Labeling for Mass Spectrometry: m-PEG7-NHS Carbonate and its Alternatives
In the landscape of quantitative proteomics and peptide analysis, chemical labeling coupled with mass spectrometry (MS) stands as a cornerstone for precise and reproducible quantification. Among the diverse array of labe...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of quantitative proteomics and peptide analysis, chemical labeling coupled with mass spectrometry (MS) stands as a cornerstone for precise and reproducible quantification. Among the diverse array of labeling reagents, N-hydroxysuccinimide (NHS) esters are widely employed for their ability to efficiently react with primary amines on peptides, such as the N-terminus and the side chain of lysine residues. This guide provides a comprehensive comparison of m-PEG7-NHS carbonate with other commonly used labeling reagents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their analytical needs.
Overview of Peptide Labeling Strategies
Chemical labeling strategies for quantitative mass spectrometry can be broadly categorized into two main types: isobaric and non-isobaric (or isotopic) labeling.
Isobaric Labeling: Reagents such as Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are designed to have the same total mass.[1][2][3] Peptides labeled with different isobaric tags from a set are indistinguishable in the MS1 scan. Upon fragmentation (MS/MS), reporter ions with unique masses are generated, and the relative abundance of these reporter ions corresponds to the relative abundance of the peptides in the different samples.[1][3]
Non-isobaric/Isotopic Labeling: In this approach, peptides from different samples are labeled with reagents that have different masses, resulting in a mass shift in the MS1 scan that is proportional to the number of labels incorporated. m-PEG7-NHS carbonate falls into this category, as do other strategies like dimethyl labeling.[4] Quantification is achieved by comparing the signal intensities of the differentially labeled peptides at the MS1 level.
Comparison of Labeling Reagents
The choice of labeling reagent can significantly impact the outcome of a quantitative proteomics experiment. The following table summarizes the key characteristics of m-PEG7-NHS carbonate and popular alternatives.
Feature
m-PEG7-NHS Carbonate
Tandem Mass Tags (TMT)
isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
Dimethyl Labeling
Labeling Chemistry
NHS carbonate reacts with primary amines
NHS ester reacts with primary amines
NHS ester reacts with primary amines
Reductive amination of primary amines
Quantification Level
MS1
MS2/MS3
MS2
MS1
Multiplexing Capacity
Limited by mass resolution
Up to 18-plex (TMTpro)
Up to 8-plex
Typically 2-plex or 3-plex
Advantages
Increased hydrophilicity of labeled peptides, potentially improving chromatographic separation.
High degree of multiplexing, reduced sample-to-sample variation.[5]
Well-established method with good fragmentation efficiency.[6]
Increased sample complexity at the MS1 level, potential for signal suppression.
Co-fragmentation of precursors can lead to ratio compression.[2]
Lower multiplexing capacity compared to TMT.
Deuterated labels can cause slight shifts in chromatographic retention time.[4]
Molecular Weight
481.49 g/mol
Varies by tag (e.g., TMT10plex reagents add 229.16 Da)
Adds 145.1 Da (4-plex) or 305.3 Da (8-plex)
Adds 28 Da (light), 32 Da (intermediate), or 36 Da (heavy) per amine
Experimental Protocols
Detailed and robust experimental protocols are critical for successful and reproducible peptide labeling and analysis.
Protocol 1: m-PEG7-NHS Carbonate Labeling of Peptides for MS Analysis
This protocol is a general guideline and may require optimization based on the specific peptide sample.
Materials:
Peptide sample (lyophilized)
m-PEG7-NHS carbonate
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
Hydroxylamine solution (5% w/v) or Methylamine solution (0.4 M) for quenching[7][8]
C18 solid-phase extraction (SPE) cartridges for desalting
Procedure:
Peptide Reconstitution: Dissolve the lyophilized peptide sample in 100 mM TEAB buffer to a final concentration of 1-2 mg/mL.
Reagent Preparation: Immediately before use, dissolve the m-PEG7-NHS carbonate in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
Labeling Reaction: Add the m-PEG7-NHS carbonate solution to the peptide solution at a molar excess (e.g., 5 to 20-fold molar excess of reagent to peptide). The optimal ratio should be determined empirically.
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
Quenching: Add hydroxylamine or methylamine solution to the reaction mixture to a final concentration of 0.4% (v/v) and incubate for 15 minutes at room temperature to quench the reaction and remove any non-specific labeling on serine, threonine, or tyrosine residues.[7][8][9]
Sample Cleanup: Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the labeled peptide sample using a C18 SPE cartridge according to the manufacturer's instructions.
Lyophilization and Storage: Lyophilize the desalted, labeled peptide sample and store at -20°C until LC-MS/MS analysis.
Protocol 2: TMT Labeling of Peptides
This protocol is adapted from established methods for TMT labeling.[5][10]
Materials:
Peptide sample (lyophilized)
TMT labeling reagent
Anhydrous acetonitrile (ACN)
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
Hydroxylamine solution (5% w/v) or Methylamine solution (0.4 M) for quenching[7][8]
Procedure:
Peptide Reconstitution: Dissolve the peptide sample in 100 mM TEAB buffer.
TMT Reagent Reconstitution: Resuspend the TMT labeling reagent in anhydrous ACN.
Labeling Reaction: Add the TMT reagent to the peptide solution. A TMT-to-peptide ratio of 1:1 (w/w) can be efficient if the peptide and TMT concentrations are sufficiently high (e.g., >2 g/L and >10 mM, respectively).[10]
Incubation: Incubate the reaction for 1 hour at room temperature.
Quenching: Add hydroxylamine or methylamine solution to quench the reaction and incubate for 15 minutes.[5][7][8]
Sample Pooling and Cleanup: Combine the differentially labeled samples, and then proceed with sample cleanup using C18 SPE.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for m-PEG7-NHS carbonate labeling of peptides for mass spectrometry analysis.
Caption: Logical diagram illustrating quantification by non-isobaric labeling at the MS1 level.
Concluding Remarks
The selection of a peptide labeling strategy for mass spectrometry is a critical decision that influences the scope and outcome of quantitative proteomic studies. m-PEG7-NHS carbonate offers the advantage of increasing peptide hydrophilicity, which can be beneficial for certain applications. However, for studies requiring high-throughput analysis and deep proteome coverage, isobaric tagging methods like TMT and iTRAQ are generally preferred due to their higher multiplexing capabilities.[1][2][3] Ultimately, the optimal choice will depend on the specific research question, sample type, and available instrumentation. This guide provides the foundational knowledge and protocols to make an informed decision and to successfully implement these powerful analytical techniques.
A Comparative Guide to the HPLC Characterization of m-PEG7-NHS Carbonate Bioconjugates
For Researchers, Scientists, and Drug Development Professionals The conjugation of polyethylene glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a cornerstone of modern biopharmaceutic...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It offers numerous advantages, including improved pharmacokinetic profiles, enhanced stability, and reduced immunogenicity. Among the various PEGylation reagents, m-PEG7-NHS carbonate is a popular choice for its ability to react with primary amines on biomolecules. However, a thorough characterization of the resulting bioconjugates is critical to ensure product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for this purpose.
This guide provides a comprehensive comparison of the HPLC characterization of m-PEG7-NHS carbonate bioconjugates with alternative PEGylation strategies. It includes supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical methods for their specific needs.
Performance Comparison of PEGylation Chemistries
The choice of PEGylation chemistry significantly impacts the characteristics of the final bioconjugate and the analytical strategy required for its characterization. While m-PEG7-NHS carbonate is widely used, several alternatives offer distinct advantages in terms of specificity and reaction conditions.
Requires a reducing environment to maintain free thiols.
Low
Quantitative HPLC Data Summary
The following table summarizes typical quantitative data obtained from the HPLC analysis of PEGylated proteins. These values can serve as a benchmark for researchers developing and validating their own analytical methods.
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible HPLC data. Below are representative protocols for the characterization of PEGylated bioconjugates using Size-Exclusion and Reversed-Phase HPLC.
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate and Purity Analysis
This method is ideal for separating species based on their hydrodynamic radius, making it the primary choice for quantifying aggregates and the overall purity of the PEGylated conjugate.[5]
LC System: A biocompatible HPLC or UPLC system.[5]
Data Analysis: Integrate the peak areas for the high molecular weight species, the main peak (monoconjugate), and any low molecular weight species. Calculate the percentage of each to determine the purity and extent of aggregation.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Isomer Separation and Purity Analysis
RP-HPLC separates molecules based on their hydrophobicity. PEGylation alters the hydrophobicity of a protein, allowing for the separation of unreacted protein, PEGylated species, and potentially different positional isomers.
LC System: An HPLC or UPLC system with a gradient pump.
Column: Jupiter 300 5 µm C4, 300Å, or equivalent wide-pore C4 or C18 column.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: A linear gradient from 20% to 65% B over 25 minutes is a good starting point.[7]
Detector: UV at 214 nm or 280 nm. For PEG reagents lacking a chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[1][8]
Sample Preparation: Quench the PEGylation reaction with an equal volume of a low pH solution (e.g., 50 mM Tris, 1% TFA, pH ~2).[7]
Data Analysis: Analyze the chromatogram for peaks corresponding to the unreacted protein, the desired PEGylated product, and any side-products. The retention time of the PEGylated protein is expected to be different from the native protein.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships involved in the characterization of m-PEG7-NHS carbonate bioconjugates, the following diagrams have been generated using Graphviz.
A Comparative Guide to the Stability of m-PEG-NHS Carbonate vs. Ester-Linked Conjugates
In the realm of bioconjugation and drug delivery, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic properties of...
Author: BenchChem Technical Support Team. Date: November 2025
In the realm of bioconjugation and drug delivery, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The choice of linker chemistry is critical as it dictates the stability and release characteristics of the resulting conjugate. This guide provides an objective comparison between two commonly used amine-reactive PEGylating reagents: m-PEG-N-hydroxysuccinimidyl (NHS) carbonates and m-PEG-NHS esters, with a focus on their stability.
Chemical Structures and Reaction Mechanisms
The fundamental difference between these two classes of reagents lies in the linkage they form upon reaction with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue).
m-PEG-NHS Carbonates: These reagents, such as m-PEG7-NHS carbonate, react with amines to form a carbamate (or urethane) linkage.
m-PEG-NHS Esters: These reagents react with amines to form a stable amide bond.
Both reactions are susceptible to a competing side reaction: hydrolysis, where the NHS ester or carbonate reacts with water. This hydrolysis is a critical parameter, as it reduces the amount of active PEG reagent available for conjugation. The reaction pathways are illustrated below.
Caption: Reaction pathway for m-PEG-NHS carbonate.
Caption: Reaction pathway for m-PEG-NHS ester.
Stability Comparison: Activated Reagent vs. Final Conjugate
Stability must be considered at two stages: the stability of the reactive PEG reagent prior to conjugation and the stability of the final PEG-protein conjugate.
Hydrolysis of Activated PEG Reagents
The N-hydroxysuccinimidyl ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to basic pH where conjugation reactions are typically performed.[1][2] The rate of this hydrolysis competes directly with the aminolysis (conjugation) reaction.[2] A reagent with a shorter hydrolysis half-life requires a larger excess in the reaction mixture to achieve the desired level of conjugation.[3]
Succinimidyl Carbonate (SC) PEG reagents are known to be highly reactive and offer good stability in aqueous solutions compared to some ester alternatives.[1][4] However, the stability of NHS esters is significantly influenced by the spacer arm connecting the NHS group to the PEG chain.[5] For instance, longer alkyl spacers in m-PEG-NHS carboxylates can increase stability (decrease reactivity).[5]
The table below summarizes the hydrolysis half-lives for various activated PEG-NHS esters, providing a quantitative measure of their relative stabilities in aqueous buffer.
PEG-NHS Linkage Type
Abbreviation
Hydrolysis Half-life (minutes) at pH 8.0, 25°C
Succinimidyl Valerate
SVA
33.6
Succinimidyl Butanoate
SBA
23.3
Succinimidyl Carbonate
SC
20.4
Succinimidyl Glutarate
SG
17.6
Succinimidyl Propionate
SPA
16.5
Succinimidyl Succinate
SS
9.8
mPEG2-NHS
-
4.9
Succinimidyl Succinamide
SSA
3.2
Succinimidyl Carboxymethylated
SCM
0.75
Data presented is for comparison of reactivity as measured by hydrolysis half-lives. Aminolysis rates generally parallel hydrolysis rates. Typically, the half-life triples when the pH is lowered by one unit.
Stability of the Final PEG-Conjugate Linkage
While the amide bond formed from NHS esters is known to be highly stable, the carbamate (urethane) linkage formed from NHS carbonates is susceptible to hydrolysis, leading to "depegylation".[6][7]
A notable example is Peginterferon alfa-2b, a biopharmaceutical produced by conjugating a 12 kDa succinimidyl carbonate PEG reagent with interferon alfa-2b.[6][7] The resulting carbamate linkage is known to be liable to hydrolysis, making depegylation a critical parameter for the stability and formulation of the final drug product.[7] This susceptibility underscores a key performance difference:
Amide Linkage (from Ester): Generally considered permanent and highly stable under physiological conditions.
Carbamate Linkage (from Carbonate): Can be less stable and prone to hydrolysis over time, which may be a disadvantage for drugs requiring long-term stability but could potentially be exploited for controlled release applications.
Experimental Protocols
Here we provide generalized protocols for assessing the stability of both the unreacted PEG reagents and the final conjugates.
Protocol: Determining Hydrolysis Half-Life of Activated PEG Reagents
This protocol is based on monitoring the release of the NHS anion, which absorbs light at 260 nm.
Reaction Buffer: 0.1 M phosphate or borate buffer at the desired pH (e.g., pH 8.0)
UV-Vis Spectrophotometer
Acetonitrile or other suitable organic solvent to dissolve the PEG reagent initially
Procedure:
Prepare a stock solution of the activated PEG reagent in acetonitrile (e.g., 50 mg/mL).
Equilibrate the reaction buffer to the desired temperature (e.g., 25°C) in a cuvette.
Initiate the reaction by adding a small volume of the PEG stock solution to the reaction buffer and mix quickly. The final concentration should be sufficient to give a measurable absorbance change.
Immediately begin monitoring the increase in absorbance at 260 nm over time using the spectrophotometer.
Continue collecting data until the reaction reaches completion (i.e., the absorbance plateaus).
The pseudo-first-order kinetics of the hydrolysis reaction can be used to calculate the half-life (τ1/2).[5]
Protocol: Assessing Stability of the Final PEG-Conjugate
This protocol assesses the integrity of the PEG-protein conjugate over time in a relevant biological medium.
Materials:
Purified PEG-protein conjugate
Incubation Medium: Phosphate-buffered saline (PBS) pH 7.4, or human/rat serum
Analytical Instrumentation: HPLC with a size-exclusion column (SEC-HPLC), SDS-PAGE, or Mass Spectrometry
Incubator at 37°C
Procedure:
Dissolve the PEG-protein conjugate in the chosen incubation medium to a final concentration of ~1 mg/mL.
Distribute aliquots of the solution into separate sterile microcentrifuge tubes.
Place the tubes in an incubator at 37°C.
At designated time points (e.g., 0, 6, 12, 24, 48 hours, and weekly), remove one aliquot and immediately freeze it at -80°C to stop any further degradation.
After collecting all time points, analyze the samples.
Using SEC-HPLC: Monitor for the appearance of a new peak corresponding to the unconjugated protein, indicating depegylation. Quantify the peak areas to determine the percentage of intact conjugate remaining over time.
Using SDS-PAGE: Look for the appearance of a band corresponding to the molecular weight of the unconjugated protein.
Plot the percentage of intact conjugate versus time to determine the stability profile.
Caption: Workflow for stability assessment.
Conclusion and Recommendations
The choice between m-PEG-NHS carbonate and ester reagents involves a trade-off between the reactivity of the agent and the stability of the final conjugate.
m-PEG-NHS Esters form highly stable amide bonds, making them the preferred choice for applications requiring a permanent PEG shield to maximize in vivo circulation time and stability. The wide range of available ester linkers with varying hydrolysis rates allows for fine-tuning of the conjugation reaction.[5]
m-PEG-NHS Carbonates form a less stable carbamate linkage.[6][7] While the activated reagent itself has favorable reactivity and stability for the conjugation step, the potential for depegylation of the final product is a significant consideration.[1][6] This feature makes it less suitable for applications demanding long-term, irreversible conjugation. However, it could be advantageous if a slow, controlled release of the native biomolecule is desired.
For researchers and drug developers, the selection should be guided by the therapeutic goal. If maximal, long-term stability of the conjugate is paramount, an ester-linked PEG is the more robust option. If the application can tolerate or would benefit from a potentially cleavable linkage, a carbonate-linked PEG may be considered. In all cases, rigorous experimental validation of conjugate stability is essential.
Unveiling the Impact of m-PEG7-NHS Carbonate PEGylation on Protein Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a critical step in enhancing their clinical efficacy. PEGylation, the covalent attachment of polyethy...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a critical step in enhancing their clinical efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands as a leading method to improve a protein's pharmacokinetic profile, stability, and immunogenicity. This guide provides a comprehensive comparison of protein activity following PEGylation with m-PEG7-NHS carbonate against other common PEGylation reagents, supported by experimental data and detailed protocols.
The choice of PEGylation reagent is paramount, as the linker chemistry and PEG chain length can significantly influence the bioactivity of the modified protein. m-PEG7-NHS carbonate is an amine-reactive PEGylation reagent that forms a stable carbamate linkage with primary amines, such as the lysine residues on a protein's surface. This guide delves into the quantitative effects of this specific reagent on protein function, offering a clear perspective for its application in therapeutic protein development.
Comparative Analysis of Protein Activity Post-PEGylation
The preservation of biological activity is a key performance indicator for any PEGylation strategy. The following table summarizes the retained activity of various proteins after modification with different PEGylation reagents, including a carbonate-activated mPEG.
Note: TFP (2,3,5,6-Tetrafluorophenyl) and MS(PEG)n (N-hydroxysuccinimidyl ester of methoxy-terminated PEG) represent alternative amine-reactive PEGylation chemistries.
The data indicates that while some PEGylation chemistries, like the epoxy-mPEG, can lead to higher retention of enzymatic activity, the carbonate-mPEG still allows for substantial bioactivity (60-62% for Lysozyme). It is important to note that the optimal PEGylation strategy is protein-dependent and requires empirical validation.
The Chemistry of Amine-Reactive PEGylation
The fundamental principle of PEGylation with m-PEG7-NHS carbonate lies in the reaction between the N-hydroxysuccinimidyl (NHS) carbonate group of the PEG reagent and the primary amine groups on the protein surface, primarily the ε-amino group of lysine residues. This reaction results in the formation of a stable carbamate bond.
Caption: Reaction mechanism of m-PEG7-NHS carbonate with a primary amine on a protein.
Experimental Workflow for Protein PEGylation and Activity Assessment
A systematic approach is crucial for reproducible and reliable results. The following diagram outlines a typical workflow for protein PEGylation and subsequent activity analysis.
Caption: A generalized workflow for protein PEGylation and subsequent analysis.
Detailed Experimental Protocols
Protocol 1: Protein PEGylation with m-PEG7-NHS Carbonate
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Dialysis membrane or size-exclusion chromatography (SEC) column
Procedure:
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.[4]
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG7-NHS carbonate in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10-50 mg/mL). The NHS ester is moisture-sensitive, so minimize its exposure to air.[4]
PEGylation Reaction: Add the dissolved m-PEG7-NHS carbonate solution to the protein solution while gently stirring. The molar ratio of PEG to protein will need to be optimized for each specific protein and desired degree of PEGylation. A common starting point is a 5 to 20-fold molar excess of the PEG reagent.[4]
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may vary.
Quenching (Optional): To stop the reaction, a quenching solution containing primary amines (e.g., Tris-HCl or glycine) can be added to a final concentration of 20-50 mM.
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using dialysis against the appropriate buffer or by size-exclusion chromatography.
Protocol 2: Lysozyme Activity Assay
This protocol is adapted from a study that assessed the activity of PEGylated lysozyme.[1]
Materials:
Native and PEGylated lysozyme samples
0.1 M Phosphate buffer, pH 5.2
4-methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotrioside ((GlcNAc)₃MeU) solution (20 µM in 0.1 M phosphate buffer, pH 5.2)
0.5 M Glycine buffer, pH 12.0
Fluorometer
Procedure:
Sample Preparation: Dissolve the native and PEGylated lysozyme samples in 0.1 M phosphate buffer (pH 5.2) to a final concentration of 2 µM.
Substrate Preparation: Pre-warm the (GlcNAc)₃MeU substrate solution to 42°C for 5 minutes.
Reaction Initiation: Mix 200 µL of the lysozyme sample with 200 µL of the pre-warmed substrate solution and incubate at 42°C.
Time-course Measurement: At regular intervals (e.g., every 30 minutes), transfer 50 µL of the reaction mixture to a microplate well containing 300 µL of 0.5 M glycine buffer (pH 12.0). The glycine buffer stops the enzymatic reaction and enhances the fluorescence of the product.
Fluorescence Reading: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.
Activity Calculation: Determine the rate of increase in fluorescence over time. The activity of the PEGylated lysozyme is expressed as a percentage of the activity of the native, un-PEGylated lysozyme.
Conclusion
The selection of a PEGylation reagent is a critical decision in the development of protein therapeutics. This guide provides a comparative overview of the impact of m-PEG7-NHS carbonate on protein activity, alongside other common reagents. The provided data and protocols offer a foundational resource for researchers to design and execute their PEGylation studies. It is evident that while a reduction in activity can occur, strategic application of m-PEG7-NHS carbonate can yield modified proteins with a favorable balance of retained bioactivity and improved pharmaceutical properties. As with any bioconjugation strategy, empirical optimization for each specific protein is essential to achieve the desired therapeutic profile.
A Head-to-Head Comparison of m-PEG7-NHS Carbonate and Maleimide Linkers for Site-Specific Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the final produc...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the final product. This guide provides a detailed, data-driven comparison of two popular classes of linkers: m-PEG7-NHS carbonates, which target primary amines, and maleimides, which react with free thiols. By understanding the distinct characteristics of each, you can make an informed choice to optimize your site-specific conjugation strategy.
Executive Summary
Feature
m-PEG7-NHS Carbonate
Maleimide Linker
Target Residue
Primary amines (e.g., Lysine, N-terminus)
Free thiols (e.g., Cysteine)
Bond Formed
Urethane
Thioether
Site-Specificity
Moderate to Low (depends on lysine accessibility)
High (cysteine is less abundant)
Optimal Reaction pH
7.2 - 8.5
6.5 - 7.5
Reaction Speed
Fast (minutes to a few hours)
Very Fast (seconds to minutes)
Conjugate Stability
High (stable urethane bond)
Generally stable, but susceptible to retro-Michael addition
Key Advantage
Forms a very stable linkage.
High degree of site-specificity.
Key Disadvantage
Potential for heterogeneous products due to multiple lysine residues.
Requires a free thiol, which may necessitate protein engineering or reduction of disulfide bonds. The resulting bond can be reversible.
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between m-PEG7-NHS carbonate and maleimide linkers lies in their target functional groups and the resulting covalent bonds.
m-PEG7-NHS Carbonate: This linker utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines, which are predominantly found on the side chain of lysine residues and the N-terminus of a protein. The reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable urethane bond and the release of NHS.
dot
Caption: Reaction of m-PEG7-NHS carbonate with a primary amine.
Maleimide Linker: Maleimide linkers are highly specific for sulfhydryl (thiol) groups, which are present in cysteine residues. The reaction proceeds via a Michael addition, where the thiolate anion acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond. This results in the formation of a stable thioether bond.
dot
Validation
A Comparative Analysis of PEG-NHS Carbonate Linkers: Impact of Linker Length on Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is critical. Polyethylene glycol (PEG) linkers are widely employed to improve the solubility, stability, and pharm...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is critical. Polyethylene glycol (PEG) linkers are widely employed to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules. Among the various activated PEGs, N-Hydroxysuccinimidyl (NHS) carbonate-activated PEG linkers offer a versatile tool for conjugating molecules to primary amines, forming stable carbamate bonds. This guide provides a comparative analysis of different length PEG-NHS carbonate linkers, supported by experimental data, to aid in the selection of the optimal linker for specific applications.
Introduction to PEG-NHS Carbonate Linkers
PEG-NHS carbonate linkers are used to covalently attach PEG chains to proteins, peptides, and other biomolecules through the formation of a urethane (carbamate) linkage. This "PEGylation" process can enhance the therapeutic properties of the parent molecule by increasing its hydrodynamic size, which can reduce renal clearance and protect it from enzymatic degradation. The length of the PEG linker itself, as well as any alkyl spacer between the PEG chain and the NHS carbonate, can significantly influence the reactivity of the linker and the properties of the resulting conjugate.
Impact of Alkyl Spacer Length on Reactivity and Stability
A key factor influencing the performance of PEG-NHS carbonate linkers is the length of the alkyl spacer separating the PEG backbone from the reactive NHS carbonate group. Research has shown that even small changes in this spacer length can have a profound impact on the linker's reactivity and stability in aqueous solutions.
A study by Vaillard et al. investigated the kinetics of hydrolysis for a series of methoxy-PEG (mPEG)-NHS carbonates with varying aliphatic spacer lengths. The hydrolysis half-life (τ1/2) in a buffered alkaline solution (pH 8.0) serves as an indicator of the linker's stability and, inversely, its reactivity. A longer half-life suggests lower reactivity and greater stability.
Linker Structure
Spacer Length (n)
Hydrolysis Half-Life (τ1/2) at pH 8.0 (minutes)
mPEG-O-(CH2)2-O-CO-NHS
2
~20
mPEG-O-(CH2)3-O-CO-NHS
3
~60
mPEG-O-(CH2)4-O-CO-NHS
4
~65
mPEG-O-(CH2)5-O-CO-NHS
5
~65
mPEG-O-(CH2)6-O-CO-NHS
6
~70
Data adapted from Vaillard, V. A., et al. (2018). mPEG–NHS carbonates: Effect of alkyl spacers on the reactivity: Kinetic and mechanistic insights. Journal of Applied Polymer Science, 135(44), 47028.[1]
These findings demonstrate a significant drop in reactivity (increase in stability) when the spacer length is increased from two to three carbon atoms.[1] Further increases in the spacer length beyond three carbons have a less pronounced effect on the hydrolysis half-life. This "tuned reactivity" allows for a more controlled conjugation reaction, potentially reducing the formation of unwanted byproducts.[1]
Influence of PEG Chain Length on Conjugate Properties
While the alkyl spacer fine-tunes reactivity, the overall length of the PEG chain has a substantial impact on the physicochemical and biological properties of the final conjugate. Generally, increasing the PEG chain length leads to:
Increased Hydrodynamic Size: This is the primary mechanism by which PEGylation prolongs the in vivo circulation time of a drug by reducing its renal clearance.[2]
Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thus protecting the conjugated protein from degradation.[2][3]
Improved Solubility: PEG is highly hydrophilic, which can improve the solubility of hydrophobic drugs or proteins.[3][4]
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the surface of proteins, reducing the potential for an immune response.[3]
However, there is a trade-off. Longer PEG chains can sometimes lead to a decrease in the biological activity of the conjugated molecule due to steric hindrance at the target binding site.[5][6] Therefore, the optimal PEG length must be determined empirically for each specific application. For instance, one study on antibody-based nanocarriers found that a 5 kDa PEG linker resulted in higher particle uptake and antigen presentation compared to 2 kDa and 10 kDa linkers.[7] Another study on affibody-drug conjugates showed that while a 10 kDa PEG chain significantly extended the half-life, it also reduced in vitro cytotoxicity more than a 4 kDa PEG chain.[6]
Experimental Protocols
Synthesis of mPEG-NHS Carbonates with Varying Alkyl Spacers
This protocol is adapted from the work of Vaillard et al.[1] and describes the synthesis of mPEG-NHS carbonates from hydroxyl-terminated mPEGs.
Materials:
mPEG-OH (e.g., 20 kDa)
N,N'-Disuccinimidyl carbonate (DSC)
Pyridine
Dichloromethane (DCM), anhydrous
Diethyl ether, cold
Acetonitrile
Ammonium hydroxide solution (0.1 N)
Magnetic stirrer
Schlenk tube
Rotary evaporator
Procedure:
In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve mPEG-OH (1 equivalent) in anhydrous DCM.
Add N,N'-Disuccinimidyl carbonate (10 equivalents) and pyridine (10 equivalents) to the solution.
Stir the reaction mixture at room temperature for 24 hours.
Concentrate the reaction mixture using a rotary evaporator.
Precipitate the product by adding cold diethyl ether.
Collect the precipitate by filtration and wash it with cold diethyl ether.
Dry the product under vacuum.
The degree of activation (conversion of -OH to NHS carbonate) can be determined by UV spectrophotometry. Dissolve a known mass of the product in acetonitrile and add it to a 0.1 N ammonium hydroxide solution. After 5 minutes, measure the absorbance at 260 nm to quantify the released NHS.[1]
General Protocol for Protein PEGylation with an mPEG-NHS Carbonate Linker
This protocol provides a general guideline for conjugating a PEG-NHS carbonate linker to a protein. The optimal conditions (e.g., pH, molar ratio, reaction time) should be determined for each specific protein.
Quenching buffer (e.g., Tris buffer or glycine solution)
Anhydrous, water-miscible solvent (e.g., DMSO or DMF)
Method for purification (e.g., size-exclusion chromatography or ion-exchange chromatography)
Method for analysis (e.g., SDS-PAGE, MALDI-TOF mass spectrometry)
Procedure:
Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL. Ensure that any buffers containing primary amines (like Tris) have been removed by dialysis or buffer exchange.
Equilibrate the vial of the mPEG-NHS carbonate linker to room temperature before opening to prevent moisture condensation.[8]
Immediately before use, dissolve the mPEG-NHS carbonate linker in a small amount of anhydrous DMSO or DMF.
Add the desired molar excess of the dissolved PEG linker to the protein solution while gently stirring. A starting point is a 5- to 20-fold molar excess of the PEG linker over the protein.[8]
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may vary.
Quench the reaction by adding the quenching buffer to consume any unreacted PEG-NHS carbonate.
Purify the PEGylated protein from the reaction mixture to remove unreacted PEG and other byproducts using an appropriate chromatography method.
Analyze the resulting conjugate using SDS-PAGE to observe the increase in molecular weight and MALDI-TOF mass spectrometry to determine the degree of PEGylation.
Visualizing the Process
Experimental Workflow for Comparing PEG-NHS Carbonate Linkers
Caption: Workflow for comparing different length PEG-NHS carbonate linkers.
Signaling Pathway of PEGylation's Effect on Pharmacokinetics
Caption: How PEGylation with NHS carbonate linkers improves pharmacokinetics.
Conclusion
The selection of a PEG-NHS carbonate linker requires careful consideration of both the alkyl spacer length and the overall PEG chain length. Shorter alkyl spacers (n=2) provide higher reactivity, which may be suitable for robust and rapid conjugation. However, longer spacers (n ≥ 3) offer greater stability and more controlled reactivity, which can be advantageous in minimizing side reactions. The length of the PEG chain itself must be optimized to balance the benefits of increased size and stability against the potential for decreased biological activity. By understanding these relationships and utilizing the provided experimental guidelines, researchers can make informed decisions to develop more effective and safer bioconjugates.
Personal protective equipment for handling m-PEG7-NHS carbonate
Safe Handling and Disposal of m-PEG7-NHS Carbonate This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling m-PEG7-NHS carbonate....
Author: BenchChem Technical Support Team. Date: November 2025
Safe Handling and Disposal of m-PEG7-NHS Carbonate
This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling m-PEG7-NHS carbonate. The following procedures are designed to ensure operator safety and maintain product integrity through proper handling, storage, and disposal.
Hazard Identification and Mitigation
m-PEG7-NHS carbonate is a PEGylated compound containing a moisture-sensitive N-hydroxysuccinimide (NHS) ester. The primary operational risks are associated with its reactivity and moisture sensitivity. The NHS ester is designed to react with primary amines and can react with biological molecules if handled improperly.[1][2] While the polyethylene glycol (PEG) component is generally considered to have low toxicity, the compound as a whole should be handled with care.[3] An analogous compound, m-PEG7-acid, is classified as harmful if swallowed and very toxic to aquatic life.[4] Therefore, preventing ingestion and environmental release is critical.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling m-PEG7-NHS carbonate in solid form or in solution. Engineering controls, such as a chemical fume hood, should be the primary line of defense against exposure.[5]
Protection Area
Required PPE
Specifications and Rationale
Eye & Face
Safety Goggles / Face Shield
Use chemical splash goggles to protect against dust and splashes.[4][6] A face shield worn over goggles is recommended when handling larger quantities or if there is a significant splash risk.[5][7]
Hands
Nitrile Gloves
Disposable nitrile gloves provide adequate short-term protection.[5][8] Always inspect gloves for tears before use and replace them immediately if contact with the chemical occurs.[5]
Body
Laboratory Coat
A standard lab coat is required to protect skin and personal clothing from accidental contact.[6] For larger scale operations, consider an impervious apron or disposable coveralls.[8]
Respiratory
Not typically required
Handling should occur in a well-ventilated area or a certified chemical fume hood to minimize inhalation risk.[4] If dust generation is unavoidable, a suitable respirator may be required.[5]
Feet
Closed-toe Shoes
Fully enclosed shoes are required to protect against spills and falling objects.[5][6]
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is crucial for safety and for preserving the chemical's reactivity.
Step 1: Receiving and Storage
Inspect: Upon receipt, verify the container is sealed and undamaged.
Store: Keep the container tightly sealed in a cool, dry, and dark environment.[2] For long-term stability, store at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2][3]
Log: Maintain a log of receipt date, opening dates, and quantity used.
Step 2: Preparation for Use (Weighing and Dissolving)
Equilibrate: Before opening, allow the container to warm completely to room temperature. This is a critical step to prevent atmospheric moisture from condensing inside the vial, which would hydrolyze the reactive NHS ester.[3][9][10]
Work in Fume Hood: Perform all manipulations, including weighing and dissolution, inside a certified chemical fume hood to prevent inhalation of fine particles and ensure proper ventilation.[4]
Use Anhydrous Solvents: Dissolve the m-PEG7-NHS carbonate in a high-quality, anhydrous (dry) solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9][11] The presence of water will rapidly degrade the product.[12]
Aliquot: For stock solutions, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[9] Store stock solutions at -20°C or -80°C.
Step 3: Experimental Handling
Use Fresh Solutions: For best results, use freshly prepared solutions of m-PEG7-NHS carbonate.[9] Aqueous solutions of NHS esters should be used immediately after preparation.[11]
Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris, as they will react with the NHS ester.[11] Phosphate or bicarbonate buffers at a pH of 8.3-8.5 are recommended for labeling reactions.[11]
Containment: Keep all reaction vessels clearly labeled and in a secondary containment tray to manage potential spills.
Step 4: Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[13]
Segregate Waste:
Solid Waste: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated solid chemical waste container.
Liquid Waste: Unused or waste solutions containing m-PEG7-NHS carbonate must be collected in a clearly labeled, sealed liquid chemical waste container. Do not pour this chemical down the drain.[4][14]
Decontamination: Clean any contaminated surfaces or non-disposable equipment thoroughly.
Step 5: Spill and Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[3][14]
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3][4]
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[4][14]
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][14]
Minor Spill: For small spills of the solid, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in a sealed container for chemical waste disposal.[14] Avoid generating dust.[14]
Handling Workflow Visualization
The following diagram illustrates the complete lifecycle for handling m-PEG7-NHS carbonate, from initial receipt to final disposal.
Caption: Workflow for the safe handling and disposal of m-PEG7-NHS carbonate.